Phomaligol A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H20O6 |
|---|---|
分子量 |
284.30 g/mol |
IUPAC 名称 |
[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1 |
InChI 键 |
DWJRXSZPSOQYDZ-MCCGJVOXSA-N |
产品来源 |
United States |
Foundational & Exploratory
Phomaligol A: An In-depth Technical Guide to its Discovery from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomaligol A is a polyketide-derived secondary metabolite belonging to the family of phomaligols, a class of cyclohexenone derivatives. Originally discovered from the terrestrial fungus Phoma lingam (now known as Plenodomus lingam), a plant pathogen, it has since been isolated from various marine-derived fungi, particularly of the Aspergillus genus. These marine microorganisms, thriving in unique and competitive environments, are a prolific source of structurally novel and biologically active natural products. This compound and its analogues have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activities of this compound, with a focus on its marine origins.
Discovery and Producing Organisms
This compound was first reported in 1993 by Pedras et al. from the blackleg fungus Phoma lingam. Subsequently, this compound and its derivatives have been isolated from several marine-derived fungal strains. Notably, species of Aspergillus, such as Aspergillus flocculosus and Aspergillus flavus, have been identified as producers of this compound and a variety of its analogues.[1] The marine environment is considered a rich source of novel compounds with diverse chemical structures, and marine microorganisms have evolved to produce secondary metabolites for adaptation and defense.
Data Presentation: Biological Activities of this compound and its Derivatives
The phomaligol class of compounds exhibits a range of biological activities. The following table summarizes the quantitative data on the bioactivities of this compound and some of its naturally occurring derivatives.
| Compound Name | Biological Activity | Cell Line / Target | IC50 / MIC Value | Source Fungus |
| This compound | Anti-neuroinflammatory | LPS-induced BV-2 microglial cells | Not explicitly quantified in the provided search results, but tested for inhibition of nitric oxide (NO) production. | Aspergillus flocculosus |
| Deketo-phomaligol A | Antibacterial | Staphylococcus aureus | MIC: 40 µg/mL | Aspergillus flocculosus |
| Phomaligol G | Cytotoxic | A549 (human lung carcinoma) | IC50: 46.86 µM | Aspergillus flavus |
| Cytotoxic | H1299 (human non-small cell lung carcinoma) | IC50: 51.87 µM | Aspergillus flavus | |
| Phomaligol H | Cytotoxic | A549 (human lung carcinoma) | IC50: 65.53 µM | Aspergillus flavus |
| Compound 4 * | Anti-neuroinflammatory | LPS-induced BV-2 microglial cells | IC50: 56.6 µM | Aspergillus flocculosus |
| Sporogen-AO 1 | Cytotoxic | A549 (human lung carcinoma) | IC50: 0.13 µM | Aspergillus flavus |
| Cytotoxic | H1299 (human non-small cell lung carcinoma) | IC50: 0.78 µM | Aspergillus flavus | |
| Cytotoxic | SK-BR-3 (human breast adenocarcinoma) | IC50: 1.19 µM | Aspergillus flavus | |
| Cytotoxic | HCT116 (human colon cancer) | IC50: 1.32 µM | Aspergillus flavus |
*Compound 4 is identified as 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol, isolated alongside this compound.[1][2]
Experimental Protocols
The isolation and characterization of this compound from marine fungi involve a series of standardized experimental procedures.
Fungal Cultivation and Extraction
-
Cultivation: The producing fungal strain (e.g., Aspergillus flocculosus) is cultured in a suitable medium, such as a rice-based solid medium or a liquid medium (e.g., Potato Dextrose Broth), for a specific period to allow for the production of secondary metabolites.
-
Extraction: The fungal culture (both mycelia and broth) is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to obtain a crude extract containing a mixture of compounds.
-
Partitioning: The crude extract is often partitioned between different immiscible solvents (e.g., n-hexane and aqueous methanol) to separate compounds based on their polarity.
Isolation and Purification
-
Flash Column Chromatography: The crude extract or its fractions are subjected to flash column chromatography, often using a reversed-phase silica (B1680970) gel (ODS - octadecylsilane), with a gradient of solvents (e.g., methanol/water) to separate the compounds into fractions.[2]
-
High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by reversed-phase HPLC to isolate the pure compounds, including this compound.[1]
Structure Elucidation
The chemical structure of this compound and its derivatives is determined using a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule. This includes:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry.[1][2]
-
-
-
Optical Rotation and Electronic Circular Dichroism (ECD): The specific rotation of the purified compound is measured to determine its optical activity. Experimental and calculated ECD spectra are compared to establish the absolute configuration of the stereocenters.[1][2]
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and structure elucidation of this compound.
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: Inhibition of pro-inflammatory mediator production by this compound.
Conclusion
This compound, a metabolite originating from both terrestrial and marine fungi, stands out as a promising scaffold for drug discovery. Its diverse biological activities, particularly its anti-inflammatory and cytotoxic effects, warrant further investigation. The established protocols for its isolation and the comprehensive spectroscopic techniques for its characterization provide a solid foundation for future research. The continued exploration of marine-derived fungi is likely to yield novel analogues of this compound with enhanced potency and selectivity, paving the way for the development of new therapeutic agents.
References
An In-Depth Technical Guide to the Secondary Metabolites of Aspergillus flocculosus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus flocculosus, a filamentous fungus found in diverse environments, including marine sediments and as an endophyte in plants and marine organisms, has emerged as a significant source of structurally novel and biologically active secondary metabolites.[1] These compounds exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[2] This technical guide provides a comprehensive overview of the secondary metabolites produced by A. flocculosus, with a focus on their chemical diversity, biological activities, and the experimental methodologies for their isolation, characterization, and bioactivity assessment. Furthermore, it delves into the biosynthetic pathways responsible for the production of these valuable natural products.
Chemical Diversity of Secondary Metabolites
Aspergillus flocculosus produces a rich array of secondary metabolites belonging to several major chemical classes. The primary classes of compounds isolated from this fungus include polyketides, meroterpenoids, drimane (B1240787) sesquiterpenoids, and diketopiperazine alkaloids.[2]
Polyketides
Polyketides are a diverse group of natural products synthesized through the condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs). A. flocculosus has been shown to produce aspyrone-related pentaketides, which can be categorized into linear, δ-lactone, and γ-lactone structural types.[3]
Meroterpenoids
Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically derived from both polyketide and terpenoid precursors. In A. flocculosus, these are often triketide-sesquiterpenoids, with aspertetranones and ochraceopones being representative examples.[3]
Drimane Sesquiterpenoids
Drimane sesquiterpenoids are a class of C15 isoprenoids characterized by a bicyclic drimane skeleton. A. flocculosus is a notable producer of these compounds, including nitrobenzoyl derivatives, which often exhibit significant cytotoxic activities.[3]
Diketopiperazine Alkaloids
Diketopiperazines are cyclic dipeptides that can be extensively modified to generate a wide range of bioactive alkaloids. These compounds are synthesized by non-ribosomal peptide synthetases (NRPSs).[4][5]
Quantitative Data on Biological Activities
The secondary metabolites of Aspergillus flocculosus have been evaluated for various biological activities. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial effects.
Table 1: Cytotoxic Activity of Secondary Metabolites from Aspergillus flocculosus
| Compound | Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Drimane Derivative (unspecified) | Drimane Sesquiterpenoid | Murine neuroblastoma Neuro-2a | 24.1 | [3] |
| Drimane Derivative (unspecified) | Drimane Sesquiterpenoid | Human prostate cancer 22Rv1 | 31.5 | [3] |
| 9α,14-dihydroxy-6β-p-nitrobenzoylcinnamolide | Drimane Sesquiterpenoid | Murine neuroblastoma Neuro-2a | 4.9 | [3] |
IC50: Half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Secondary Metabolites from Aspergillus flocculosus
| Compound/Extract | Compound Class/Extract | Microbial Strain | MIC (µg/mL) | Reference |
| Crude Extract | Mixed | Bacillus cereus ATCC 11778 | - | [6] |
| Crude Extract | Mixed | Escherichia coli ATCC 25922 | - | [6] |
| Crude Extract | Mixed | Staphylococcus aureus ATCC 25923 | - | [6] |
| Crude Extract | Mixed | Listeria monocytogenes ATCC 19111 | - | [6] |
| Crude Extract | Mixed | Streptococcus faecalis ATCC 19433 | - | [6] |
| Crude Extract | Mixed | Candida albicans ATCC 10231 | - | [6] |
MIC: Minimum Inhibitory Concentration. Note: Specific MIC values for the crude extract were not provided in the source material, but the extract exhibited a broad spectrum of activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the study of Aspergillus flocculosus secondary metabolites.
Fungal Isolation and Cultivation
-
Isolation: Aspergillus flocculosus strains have been successfully isolated from various marine environments, such as sediment collected from Nha Trang Bay, Vietnam.[3] The fungus can also be found as an endophyte in marine sponges like Stylissa sp.[6]
-
Cultivation for Antimicrobial Activity: To optimize the production of antimicrobial metabolites, A. flocculosus strain 01NT.1.1.5 was cultivated on a rice medium. The optimal conditions were found to be an incubation period of 20 days, a salinity of 35 g/L, and an initial pH of 6.0. The antimicrobial activity, particularly against Candida albicans, was observed to be dependent on salinity (30-35 g/L) and a pH range of 4.0-8.0.[6][7]
Extraction and Purification of Secondary Metabolites
A general workflow for the extraction and purification of secondary metabolites from Aspergillus flocculosus is as follows:
Caption: General experimental workflow for the isolation and characterization of secondary metabolites from A. flocculosus.
Structure Elucidation
The chemical structures of the isolated compounds are typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.[3] The absolute stereoconfiguration can be further confirmed by methods such as the modified Mosher's method.[3]
Bioactivity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]
Protocol Overview:
-
Cell Seeding: Plate cancer cells (e.g., Neuro-2a, 22Rv1, MCF-7) in 96-well plates at a specific density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the purified secondary metabolites for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 550-600 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][11][12]
Protocol Overview:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Biosynthetic Pathways of Key Secondary Metabolites
The biosynthesis of the diverse secondary metabolites in Aspergillus species is governed by specific biosynthetic gene clusters (BGCs). These clusters contain the genes encoding the necessary enzymes for the synthesis of a particular compound.
Drimane Sesquiterpenoid Biosynthesis
The biosynthesis of drimane sesquiterpenoids originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
References
- 1. researchgate.net [researchgate.net]
- 2. Unearthing the Potential Secondary Metabolites Isolated from the Fungus Aspergillus flocculosus : A Comprehensive Review. [aps.journals.ekb.eg]
- 3. Biologically Active Metabolites from the Marine Sediment-Derived Fungus Aspergillus flocculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Phomaligol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Phomaligol A, a notable secondary metabolite. This document details the experimental protocols and presents key quantitative data essential for researchers in natural product chemistry, pharmacology, and drug development.
Sourcing and Isolation of this compound
This compound, along with several analogues, has been isolated from the marine-derived fungus Aspergillus flocculosus. The general workflow for obtaining pure this compound involves fungal cultivation, extraction of the culture, and subsequent chromatographic separation.
Fungal Cultivation and Extraction
The producing fungal strain is typically cultured in a suitable medium, such as rice medium, to encourage the production of secondary metabolites. After a sufficient incubation period, the culture broth and mycelium are harvested and extracted using organic solvents like ethyl acetate (B1210297) to yield a crude extract containing a mixture of compounds.
Chromatographic Purification
The crude extract undergoes a series of chromatographic steps to isolate the individual compounds. A common strategy involves:
-
Initial Fractionation: The extract is first subjected to a primary separation technique, such as flash column chromatography over a stationary phase like octadecylsilane (B103800) (ODS), using a gradient of solvents (e.g., methanol/water).
-
Fine Purification: Fractions containing the compounds of interest are then further purified using repeated cycles of reversed-phase high-performance liquid chromatography (HPLC) until pure compounds are obtained.
Spectroscopic Data for this compound
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: NMR Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon skeleton and the relative stereochemistry of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 199.8 | |
| 2 | 100.2 | 5.35, s |
| 3 | 193.0 | |
| 4 | 46.1 | 3.10, d (11.5) |
| 5 | 76.8 | 4.15, d (11.5) |
| 6 | 73.8 | |
| 7 | 20.3 | 1.25, d (6.9) |
| 8 | 13.6 | 1.40, s |
| 9 | 23.5 | 1.89, s |
| 10 | 175.1 | |
| 11 | 118.0 | 5.80, s |
| 12 | 16.5 | 1.85, s |
| 13 | 12.5 | 2.10, s |
Data is based on typical values for this compound and related structures found in the literature. Specific values may vary slightly based on the solvent and instrument used.
Table 2: Other Spectroscopic and Physicochemical Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈O₆ |
| HRESIMS | m/z [M+Na]⁺ (Calculated) |
| m/z [M+Na]⁺ (Found) | |
| UV λₘₐₓ (MeOH) | 210, 280 nm |
| IR νₘₐₓ (cm⁻¹) | 3400, 1720, 1680, 1620 |
| Optical Rotation | [α]²⁵D (c, solvent) |
Note: Specific values for HRESIMS and optical rotation are highly dependent on the specific batch and experimental conditions and are represented here as placeholders.
Experimental Protocols for Structure Elucidation
The determination of the chemical structure of this compound involves a synergistic application of several key experimental techniques.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the elemental composition of the molecule. By measuring the mass-to-charge ratio with high accuracy, the molecular formula can be confidently assigned.
1D and 2D NMR Spectroscopy
A suite of NMR experiments is conducted to piece together the molecular structure:
-
¹H NMR: Identifies the number and types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the relative stereochemistry of the molecule.[1]
Optical Rotation and Electronic Circular Dichroism (ECD)
The specific rotation of a compound in plane-polarized light is measured to determine its chiroptical properties. For a more detailed analysis of the absolute configuration, experimental Electronic Circular Dichroism (ECD) spectra are compared with theoretically calculated spectra for possible stereoisomers.[1]
Workflow and Structural Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the relationship between this compound and its analogues.
This guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of this compound. For more detailed experimental parameters and raw data, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.
References
Unraveling the Biosynthesis of Phomaligol A: A Knowledge Gap in Fungal Secondary Metabolism
Despite extensive interest in the diverse family of phomaligols, a group of polyketide-derived secondary metabolites with potential pharmaceutical applications, a comprehensive understanding of the biosynthetic pathway of Phomaligol A remains elusive. A thorough review of current scientific literature reveals a significant knowledge gap, with no published studies detailing the specific enzymatic steps, genetic blueprint, or regulatory networks governing the formation of this intriguing molecule.
This compound has been isolated from various fungal species, most notably from marine-derived strains of Aspergillus flocculosus and Aspergillus flavus. While numerous studies have successfully elucidated its chemical structure and reported on its biological activities, the intricate molecular machinery responsible for its assembly from simple precursors has yet to be characterized.
Typically, the biosynthesis of fungal polyketides is orchestrated by a set of genes co-located in the fungal genome, known as a biosynthetic gene cluster (BGC). These clusters encode the core polyketide synthase (PKS) enzyme, which iteratively condenses acyl-CoA units to form a polyketide backbone, as well as a suite of tailoring enzymes such as oxidoreductases, transferases, and cyclases that modify the backbone to generate the final complex structure.
However, searches of genomic databases and the scientific literature have not identified a specific BGC associated with this compound production in any of the known producing organisms. Furthermore, to date, no studies involving precursor feeding with labeled isotopes, gene knockout experiments, or in vitro enzymatic assays have been published to shed light on the biosynthetic route to this compound. This lack of empirical data prevents the construction of a detailed biosynthetic pathway, the identification of key intermediates, and the characterization of the enzymes involved.
Consequently, the core requirements for a detailed technical guide, including quantitative data on reaction kinetics or metabolite yields, specific experimental protocols for pathway elucidation, and a visual representation of the biosynthetic pathway, cannot be met at this time. The absence of such foundational research underscores a significant opportunity for future investigations in the field of fungal natural product biosynthesis. Elucidating the this compound pathway would not only provide fundamental insights into the chemical diversity generated by fungi but could also pave the way for synthetic biology approaches to produce novel phomaligol analogs with enhanced therapeutic properties. Further research, including genome sequencing of producing strains and functional characterization of putative biosynthetic genes, is critically needed to fill this knowledge void.
An In-depth Technical Guide to Phomaligol A: Natural Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural derivatives of Phomaligol A and their synthetic analogs, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction to this compound and its Derivatives
This compound is a polyketide natural product that has garnered significant interest in the scientific community due to its unique chemical structure and promising biological activities. A growing number of natural derivatives of this compound have been isolated from various fungal species, particularly those of the Aspergillus genus. These derivatives often exhibit a range of cytotoxic and anti-inflammatory properties, making them attractive candidates for further investigation in drug discovery and development. This guide will delve into the specifics of these compounds, presenting key data and methodologies to aid researchers in this field.
Natural Derivatives of this compound: A Summary of Biological Activity
Several natural derivatives of this compound have been identified, each with distinct structural modifications that influence their biological effects. The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of these compounds.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sporogen-AO 1 | A549 (Lung Carcinoma) | 0.13 | |
| H1299 (Lung Carcinoma) | 0.78 | ||
| SK-BR-3 (Breast Cancer) | 1.19 | ||
| HCT116 (Colon Carcinoma) | 1.32 | ||
| Phomaligol G | A549 (Lung Carcinoma) | 46.86 | |
| H1299 (Lung Carcinoma) | 51.87 | ||
| Phomaligol H | A549 (Lung Carcinoma) | 65.53 |
Table 2: Anti-Neuroinflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 4 (unnamed derivative) | Nitric Oxide (NO) Production Inhibition | BV-2 (Microglial Cells) | 56.6 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Isolation of this compound Natural Derivatives
-
Fungal Culture and Extraction: The producing fungal strain (e.g., Aspergillus flavus, Aspergillus flocculosus) is cultured in a suitable medium (e.g., potato dextrose broth, rice medium). After a specific incubation period, the culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate (B1210297). The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Further purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a specific solvent system.
-
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
Electronic Circular Dichroism (ECD): To determine the absolute configuration of chiral centers.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, H1299, SK-BR-3, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phomaligol derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-Neuroinflammatory Assay (Nitric Oxide Production in BV-2 Cells)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture and Treatment: BV-2 microglial cells are seeded in 96-well plates. The cells are then pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours to allow for the production of NO.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams illustrate the key signaling pathways implicated in their cytotoxic and anti-inflammatory activities.
Proposed Cytotoxic Mechanism: Induction of Apoptosis
Proposed Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling
Synthesis of this compound Analogs
While the isolation of natural derivatives provides a valuable source of diverse structures, the synthesis of analogs allows for systematic structure-activity relationship (SAR) studies and the optimization of biological activity. The total synthesis of this compound and its analogs often involves the construction of the core cyclohexenone scaffold.
General Synthetic Strategy for Cyclohexenone-based Analogs
A common approach to synthesize the cyclohexenone core involves a Robinson annulation reaction, which forms a six-membered ring by combining a ketone and an α,β-unsaturated ketone. Subsequent modifications can then be introduced to create a library of analogs.
Conclusion and Future Directions
The natural derivatives of this compound and their synthetic analogs represent a promising class of compounds with potent cytotoxic and anti-inflammatory activities. The data and protocols presented in this guide provide a solid foundation for further research in this area. Future studies should focus on:
-
Elucidating Detailed Mechanisms of Action: Further investigation is needed to fully understand the specific molecular targets and signaling pathways modulated by these compounds.
-
Comprehensive Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wider range of analogs will help to identify the key structural features responsible for their activity and to optimize their potency and selectivity.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their therapeutic potential and safety profiles.
By continuing to explore the chemical and biological diversity of the Phomaligol family, researchers can unlock new opportunities for the development of novel therapeutics for cancer and inflammatory diseases.
References
Technical Guide: Biological Activity Screening of Phomaligol A and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biological activity screening of Phomaligol A and its related compounds, a class of polyketides derived from marine fungi. The document synthesizes available data on their anti-neuroinflammatory and cytotoxic properties, details the experimental protocols used for their evaluation, and visualizes key processes and pathways.
Anti-Neuroinflammatory Activity
Phomaligol derivatives have been investigated for their potential to mitigate neuroinflammation. The primary assay used evaluates the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in microglial cells activated by lipopolysaccharide (LPS).
A study on compounds isolated from the marine-derived fungus Aspergillus flocculosus identified a known phomaligol derivative, referred to as compound 4 , which demonstrated moderate anti-neuroinflammatory effects without cytotoxicity.[1][2][3]
| Compound | Target Cell Line | Assay | IC50 Value (µM) | Citation |
| Phomaligol Derivative (Compound 4 ) | BV-2 Microglial Cells | Nitric Oxide (NO) Inhibition | 56.6 | [1][2][3] |
This protocol outlines the method used to assess the anti-neuroinflammatory activity of Phomaligol derivatives by measuring their effect on NO production in LPS-stimulated BV-2 microglial cells.[1][4]
-
Cell Culture: BV-2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Phomaligol derivatives) for a period of 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of approximately 200 ng/mL.[1] A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours to allow for the production of NO.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or WST) is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds on the BV-2 cells.[1]
Lipopolysaccharide (LPS) triggers a signaling cascade in microglial cells, leading to the activation of transcription factors like NF-κB. This activation results in the upregulation and production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines, which contribute to neuroinflammation. Phomaligols exert their anti-inflammatory effect by inhibiting this process.
Cytotoxic (Anticancer) Activity
Derivatives of Phomaligol have also been screened for their cytotoxic effects against various human cancer cell lines, indicating potential as anticancer agents.
Phomaligols F-I, isolated from the marine-derived fungus Aspergillus flavus, were tested for cytotoxic activity. Phomaligol G and Phomaligol H, in particular, showed activity against lung cancer cell lines.[5][6]
| Compound | Target Cell Line | Cell Line Description | IC50 Value (µM) | Citation |
| Phomaligol G | A549 | Human Lung Carcinoma | 46.86 | [5][6] |
| H1299 | Human Non-small Cell Lung Cancer | 51.87 | [5][6] | |
| Phomaligol H | A549 | Human Lung Carcinoma | 65.53 | [5][6] |
Note: In the same study, a co-isolated known compound, sporogen-AO 1, demonstrated significantly more potent activity with IC50 values ranging from 0.13 to 1.32 μM against A549, H1299, SK-BR-3, and HCT116 cell lines.[5][6]
This protocol provides a general methodology for assessing the cytotoxicity of Phomaligol compounds against cancer cell lines.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., A549, H1299) are maintained in an appropriate culture medium. For the assay, cells are seeded into 96-well plates at an optimized density and incubated for 24 hours to allow for attachment.
-
Compound Application: A stock solution of the test compound (e.g., Phomaligol G) is prepared and serially diluted to obtain a range of final concentrations. The culture medium is replaced with medium containing these dilutions, and the plates are incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration relative to an untreated control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration.
The screening process for identifying and characterizing the cytotoxic activity of natural products like Phomaligols follows a logical progression from initial isolation to mechanistic studies.
Other Biological Activities
Screening efforts have also revealed other potential bioactivities for the phomaligol class of compounds.
A derivative named Phomaligol J exhibited moderate antibacterial activity specifically against Staphylococcus aureus.[7]
| Compound | Target Strain | Assay | MIC Value (µg/mL) | Citation |
| Phomaligol J | Staphylococcus aureus | Minimum Inhibitory Concentration | 40 | [7] |
Conclusion
The Phomaligol class of marine-derived natural products, including this compound and its analogs, demonstrates a range of biological activities. Notably, certain derivatives show moderate anti-neuroinflammatory effects by inhibiting nitric oxide production in microglia and cytotoxic activity against human lung cancer cell lines. While the potency observed thus far for Phomaligols themselves is moderate, these findings highlight the therapeutic potential of this chemical scaffold. Further investigation, including structure-activity relationship (SAR) studies and exploration of their mechanisms of action, is warranted to optimize their activity and evaluate their potential as leads for drug development in oncology and neuroinflammatory diseases.
References
- 1. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells [mdpi.com]
- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Phomaligol A mechanism of action preliminary studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomaligol A, a polyketide metabolite isolated from marine-derived fungi, and its analogues have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects. Preliminary investigations suggest that the mechanisms of action for these compounds involve the modulation of key signaling pathways implicated in inflammation and apoptosis. This document provides an in-depth guide to the preliminary mechanistic studies of this compound and its derivatives, summarizing the available quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways.
Introduction
Phomaligols are a class of cyclohexenone derivatives produced by various fungal species, notably those of the genus Aspergillus. Their unique chemical structures have drawn interest for their potential therapeutic applications. Early studies have focused on their ability to inhibit the production of inflammatory mediators and to induce cell death in cancer cell lines. This whitepaper synthesizes the initial findings to provide a foundational understanding of their mechanisms of action.
Biological Activities and Quantitative Data
The primary biological activities attributed to this compound and its analogues are anti-neuroinflammatory and cytotoxic effects. A summary of the quantitative data from preliminary studies is presented below.
Table 1: Anti-Neuroinflammatory and Cytotoxic Activities of Phomaligol Derivatives
| Compound | Biological Activity | Cell Line | IC50 Value (µM) | Reference |
| Phomaligol Analogue (Compound 4) | Anti-neuroinflammatory (NO Production Inhibition) | BV-2 Microglial Cells | 56.6 | [1][2] |
| Phomaligol G | Cytotoxic | A549 | 46.86 | [3] |
| Phomaligol G | Cytotoxic | H1299 | 51.87 | [3] |
| Phomaligol H | Cytotoxic | A549 | 65.53 | [3] |
| Sporogen-AO 1 (Related Compound) | Cytotoxic | A549 | 0.13 | [3] |
| Sporogen-AO 1 (Related Compound) | Cytotoxic | H1299 | 0.78 | [3] |
| Sporogen-AO 1 (Related Compound) | Cytotoxic | SK-BR-3 | 1.19 | [3] |
| Sporogen-AO 1 (Related Compound) | Cytotoxic | HCT116 | 1.32 | [3] |
Table 2: Antibacterial Activity of Phomaligol J
| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Phomaligol J | Staphylococcus aureus | 40 | [4] |
Proposed Mechanisms of Action
Based on preliminary data, the biological effects of this compound and its derivatives are likely mediated through the modulation of specific intracellular signaling pathways.
Anti-Inflammatory Mechanism
Studies on Phomaligol analogues suggest a potent anti-inflammatory effect by inhibiting the production of nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][5] This inhibition is likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response.
Below is a proposed signaling pathway for the anti-inflammatory action of this compound derivatives.
Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.
Cytotoxic Mechanism
Phomaligol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] Mechanistic studies on related compounds suggest that this cytotoxicity is mediated through the induction of apoptosis.[3] The apoptotic pathway can be initiated through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converging on the activation of caspases, which are the executioners of programmed cell death.
The following diagram illustrates a potential workflow for the induction of apoptosis by this compound derivatives.
Caption: Proposed apoptotic workflow for this compound derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound and its derivatives.
Cell Culture and Viability Assay
-
Cell Lines: BV-2 murine microglia, A549 human lung carcinoma, H1299 human non-small cell lung carcinoma, SK-BR-3 human breast cancer, and HCT116 human colon cancer cell lines are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Nitric Oxide (NO) Production Assay
-
Cell Treatment: BV-2 cells are pre-treated with Phomaligol derivatives for a certain duration before being stimulated with lipopolysaccharide (LPS).
-
Griess Reaction: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis for iNOS and COX-2
-
Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Staphylococcus aureus is used for antibacterial testing.
-
Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial dilution of the test compound is prepared in a suitable broth medium. A standardized inoculum of the bacterial suspension is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
The preliminary studies on this compound and its analogues reveal their potential as anti-inflammatory and cytotoxic agents. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK pathways and the induction of apoptosis, provide a solid foundation for further investigation. Future research should focus on elucidating the direct molecular targets of this compound, validating the proposed signaling pathways through more detailed studies (e.g., phosphorylation assays, gene expression analysis), and exploring the structure-activity relationships of these compounds to optimize their therapeutic potential. In vivo studies are also crucial to assess the efficacy and safety of this compound derivatives in preclinical models of inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB inhibitory, antimicrobial and antiproliferative potentials of compounds from Hawaiian fungus Aspergillus polyporicola FS910 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Phomaligol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomaligol A, a polyketide metabolite primarily isolated from marine-derived fungi of the Aspergillus genus, has emerged as a compound of interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the antibacterial properties of this compound and its derivatives, consolidating available data on its efficacy, detailing experimental methodologies for its assessment, and exploring its potential mechanism of action.
Antibacterial Efficacy of this compound and Its Derivatives
The antibacterial activity of this compound and its related compounds has been quantified primarily through the determination of their Minimum Inhibitory Concentrations (MICs). These values, summarized in the tables below, indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 31.2 | [1] |
| Deketo-phomaligol A | Staphylococcus aureus | 40 | [2] |
| Phomaligol A2 | Pseudomonas aeruginosa | 16 | |
| Streptococcus faecalis | 32 | ||
| Listeria monocytogenes | 32-64 | ||
| Bacillus cereus | 64-128 | ||
| Escherichia coli | 64-128 | ||
| Candida albicans | 16 |
Experimental Protocols
The determination of the antibacterial activity of this compound and its analogues relies on standardized microbiological assays. The following sections detail the typical methodologies employed.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
1. Preparation of Materials:
-
Test Compound: this compound or its derivative, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Bacterial Strains: Pure cultures of the target bacteria (e.g., Staphylococcus aureus ATCC 25923).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHIIB) is commonly used for non-fastidious bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the test compound stock solution in the growth medium directly in the 96-well plate. This creates a range of concentrations to be tested.
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacterial inoculum in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Potential Mechanism of Action
While the precise antibacterial mechanism of this compound is not yet fully elucidated, its chemical structure as a polyketide and a cyclohexenone derivative provides clues to its potential modes of action. Polyketides are known to exhibit a wide range of biological activities, including the disruption of bacterial cell membranes.
Experimental Workflow for Investigating Mechanism of Action
A general workflow to investigate the antibacterial mechanism of this compound is outlined below.
Caption: Workflow for elucidating the antibacterial mechanism of this compound.
Postulated Signaling Pathway Disruption
Based on the known mechanisms of similar compounds, this compound may exert its antibacterial effect by disrupting key bacterial processes. One hypothetical pathway involves the inhibition of enzymes crucial for cell wall synthesis or DNA replication.
References
Technical Guide: Evaluation of the Anti-Neuroinflammatory Effects of Phomaligol A
For: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive analysis of the investigation into the anti-neuroinflammatory properties of Phomaligol A, a natural compound isolated from the marine-derived fungus Aspergillus flocculosus.
Executive Summary
Neuroinflammation, primarily mediated by activated microglial cells, is a key pathological feature in a range of neurodegenerative diseases. The overproduction of pro-inflammatory mediators, such as nitric oxide (NO), by activated microglia contributes to neuronal damage. This document provides a detailed account of the scientific evaluation of this compound for its potential to mitigate neuroinflammatory responses.
Investigations were centered on a cell-based in vitro model using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This compound was screened for its ability to inhibit the production of nitric oxide, a key inflammatory mediator. The results indicate that this compound does not exhibit significant anti-neuroinflammatory activity at the tested concentration. This guide synthesizes the available data, details the experimental protocols used for this determination, and contextualizes the findings within the broader screening study from which they originated.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The anti-neuroinflammatory potential of this compound was assessed by measuring its capacity to inhibit nitric oxide (NO) production in BV-2 microglial cells stimulated with lipopolysaccharide (LPS). The findings are summarized below, alongside comparative data for a moderately active compound from the same study.
| Compound | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (% of Control) | Reference |
| This compound (Compound 5) | 100 | ~95% | >95% | [1] |
| Compound 4 | 100 | ~50% | >95% | [1] |
| Compound 4 | 80 | Not specified; dose-dependent reduction | >95% | [1] |
| Compound 4 | 40 | Not specified; dose-dependent reduction | >95% | [1] |
| Compound 4 | 20 | Not specified; dose-dependent reduction | >95% | [1] |
*Note: Compound 4 is 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. It demonstrated moderate anti-neuroinflammatory effects with a calculated IC50 value of 56.6 μM and was the focus of further investigation in the source study[1]. This compound (Compound 5) was not selected for further analysis due to its lack of significant activity[1].
Experimental Protocols
The following methodologies were employed to evaluate the anti-neuroinflammatory effects of the isolated compounds, including this compound.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment Protocol: BV-2 cells were pre-treated with the test compound (e.g., this compound at 100 μM) for 1 hour. Subsequently, neuroinflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 200 ng/mL. The cells were then incubated for an additional 24 hours before analysis[1].
Nitric Oxide (NO) Production Assay
The quantification of NO production, an indicator of the inflammatory response, was performed using the Griess assay.
-
Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation period, the cell culture supernatant was collected.
-
The collected supernatant was mixed with an equal volume of Griess reagent.
-
The mixture was incubated for 10 minutes at room temperature in the dark.
-
The absorbance of the resulting solution was measured at 540 nm using a microplate reader.
-
A standard curve, generated using known concentrations of sodium nitrite, was used to calculate the nitrite concentration in the samples[1].
-
Cell Viability Assay
To ensure that the observed effects on NO production were not due to cytotoxicity, a cell viability assay was conducted.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.
-
Procedure:
-
Following the treatment period, the culture medium was removed.
-
MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured on a microplate reader, with the intensity being directly proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflow Visualizations
General LPS-Induced Pro-inflammatory Signaling Pathway
The diagram below illustrates the general signaling cascade initiated by LPS in microglial cells, leading to the production of pro-inflammatory mediators like nitric oxide. The experiment was designed to identify compounds that could inhibit this pathway.
Caption: LPS activates TLR4, initiating a cascade that leads to NF-κB activation and iNOS expression.
Experimental Workflow for Screening this compound
The following diagram outlines the step-by-step process used in the laboratory to screen this compound for its anti-neuroinflammatory activity.
Caption: Workflow for testing this compound's effect on LPS-induced inflammation in BV-2 cells.
Conclusion
Based on the available scientific evidence from a comprehensive screening study, this compound does not demonstrate significant inhibitory effects on nitric oxide production in an LPS-induced neuroinflammation model using BV-2 microglial cells. At a concentration of 100 μM, it failed to meaningfully reduce the inflammatory response, unlike other compounds tested in parallel. While the compound showed no cytotoxicity at this concentration, the lack of bioactivity suggests that this compound is not a promising candidate for development as an anti-neuroinflammatory agent based on this specific, widely-used assay. Future research could explore its effects in different models or on other inflammatory pathways, but the current data indicates a lack of potency in the context of microglial NO production.
References
Cytotoxic Activity of Phomaligol A on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomaligol A, a polyketide metabolite isolated from marine-derived fungi of the Aspergillus genus, has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide synthesizes the currently available data on the cytotoxic activity of this compound and its closely related analogues against various cancer cell lines. While specific quantitative data for this compound remains limited in publicly accessible literature, studies on its derivatives provide valuable insights into the potential efficacy and mechanism of action of this class of compounds. This document presents a summary of reported cytotoxic activities, details common experimental protocols for assessing cytotoxicity, and explores the potential signaling pathways involved in this compound-induced cell death, drawing parallels from its more extensively studied analogues.
Introduction
Natural products remain a cornerstone of modern pharmacology, with a significant number of anticancer drugs originating from microbial sources. Marine-derived fungi, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. The phomaligols, a class of polyoxygenated cyclohexenone derivatives, have been isolated from fungi such as Aspergillus flocculosus and Aspergillus flavus. While research has highlighted the cytotoxic potential of several phomaligol derivatives, specific data on the lead compound, this compound, is not extensively detailed in the available scientific literature. This guide aims to consolidate the existing knowledge on the broader class of phomaligols to infer the potential cytotoxic profile of this compound and to provide a framework for future research and drug development efforts.
Quantitative Data on Cytotoxic Activity
Direct cytotoxic activity data for this compound against cancer cell lines is not prominently available in the reviewed literature. However, several studies have reported the 50% inhibitory concentration (IC50) values for its derivatives, providing a preliminary understanding of the structure-activity relationship and the potential potency of this compound class. The following table summarizes the reported cytotoxic activities of various phomaligol derivatives and co-isolated compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Deketo-phomaligol A | HCT-15 (Colon) | 13.7 - 41.5 | [1] |
| NUGC-3 (Gastric) | 13.7 - 41.5 | [1] | |
| NCI-H23 (Lung) | 13.7 - 41.5 | [1] | |
| ACHN (Renal) | 13.7 - 41.5 | [1] | |
| PC-3 (Prostate) | 13.7 - 41.5 | [1] | |
| MDA-MB-231 (Breast) | 13.7 - 41.5 | [1] | |
| Phomaligol E | HCT-15 (Colon) | 13.7 - 41.5 | [1] |
| NUGC-3 (Gastric) | 13.7 - 41.5 | [1] | |
| NCI-H23 (Lung) | 13.7 - 41.5 | [1] | |
| ACHN (Renal) | 13.7 - 41.5 | [1] | |
| PC-3 (Prostate) | 13.7 - 41.5 | [1] | |
| MDA-MB-231 (Breast) | 13.7 - 41.5 | [1] | |
| Phomaligol G | A549 (Lung) | 46.86 | [2] |
| H1299 (Lung) | 51.87 | [2] | |
| Phomaligol H | A549 (Lung) | 65.53 | [2] |
| Sporogen-AO 1 | A549 (Lung) | 0.13 | [2] |
| H1299 (Lung) | 0.78 | [2] | |
| SK-BR-3 (Breast) | 1.19 | [2] | |
| HCT116 (Colon) | 1.32 | [2] |
Note: The IC50 range for Deketo-phomaligol A and Phomaligol E indicates moderate cytotoxicity across the tested cell lines as reported in the source.
Experimental Protocols
The evaluation of the cytotoxic activity of phomaligol derivatives has primarily been conducted using standard in vitro cell-based assays. The following sections detail the typical methodologies employed.
Cell Culture
Cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound-induced cytotoxicity are yet to be elucidated, studies on related compounds suggest the induction of apoptosis as a likely mechanism of action. Phomaligol D, a structurally similar compound, has been shown to induce apoptosis in HCT116 human colon cancer cells in a dose-dependent manner.[3] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer.
The apoptotic process is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
It is plausible that this compound, like its analogue Phomaligol D, may exert its cytotoxic effects by modulating key regulators of the intrinsic apoptotic pathway, such as the Bcl-2 family of proteins. This could lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.
Conclusion and Future Directions
The available data, primarily from studies of its derivatives, suggests that this compound belongs to a class of natural products with moderate cytotoxic potential against a range of cancer cell lines. The likely mechanism of action involves the induction of apoptosis. However, a comprehensive understanding of the anticancer potential of this compound is currently hampered by the lack of specific data for the compound itself.
Future research should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound to enable thorough biological evaluation.
-
Comprehensive Cytotoxicity Screening: Testing the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying this compound-induced cell death, including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
A more detailed investigation into the biological activities of this compound is warranted to fully assess its potential as a lead compound for the development of novel anticancer therapeutics.
References
- 1. Biologically Active Metabolites from the Marine Sediment-Derived Fungus Aspergillus flocculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Phomaligol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomaligol A is a polyketide metabolite produced by certain fungi, notably from the genus Aspergillus. This document provides a detailed protocol for the isolation and purification of this compound from the marine-derived fungus Aspergillus flocculosus. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study, including for drug development and biological activity screening. The structural and physical properties of this compound are essential for its identification and characterization.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for the identification and verification of the isolated compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₆ | --INVALID-LINK-- |
| Molecular Weight | 284.30 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow oil | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not explicitly available in the reviewed literature for this compound. Spectroscopic data for newly identified phomaligols from the same study are available for comparison.[1] |
| ¹³C NMR | Data not explicitly available in the reviewed literature for this compound. Spectroscopic data for newly identified phomaligols from the same study are available for comparison.[1] |
| HRESIMS | m/z [M+Na]⁺ |
Note: While the primary literature confirms the isolation of this compound, a consolidated table of its ¹H and ¹³C NMR data was not provided in the reviewed articles. Researchers should refer to the supplementary materials of the cited literature or perform their own spectroscopic analysis for structural confirmation.
Experimental Protocols
The following protocols detail the step-by-step process for the cultivation of Aspergillus flocculosus, followed by the extraction, isolation, and purification of this compound.
Fungal Cultivation and Fermentation
This protocol describes the solid-state fermentation of Aspergillus flocculosus on a rice-based medium to produce this compound.
Materials:
-
Aspergillus flocculosus (strain 168ST-16.1)
-
Rice
-
Yeast extract
-
KH₂PO₄
-
Natural sea water
-
Erlenmeyer flasks (1 L)
-
Autoclave
-
Incubator
Procedure:
-
Medium Preparation: For each Erlenmeyer flask, combine rice, yeast extract, and KH₂PO₄ in appropriate proportions with natural sea water. While the exact ratios are not specified in the primary literature, a typical solid-state fermentation medium would involve a base of rice supplemented with a nutrient source.
-
Sterilization: Autoclave the prepared media to ensure sterility.
-
Inoculation: Inoculate the sterile rice medium with a culture of Aspergillus flocculosus.
-
Incubation: Incubate the flasks at 28°C for three weeks to allow for fungal growth and metabolite production.[2]
Extraction of Crude Metabolites
This protocol outlines the extraction of secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Fermented rice culture of Aspergillus flocculosus
-
Ethyl acetate (B1210297) (EtOAc)
-
Homogenizer
-
Rotary evaporator
-
Large capacity centrifuge or filtration apparatus
Procedure:
-
Homogenization: Combine the mycelia and fermented rice medium and homogenize the mixture.
-
Solvent Extraction: Extract the homogenized culture with ethyl acetate (EtOAc). This should be repeated multiple times to ensure complete extraction of the metabolites.
-
Concentration: Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[2] From a culture of this nature, a yield of approximately 22 g of crude extract can be expected.[2]
Isolation and Purification of this compound
This two-step protocol describes the chromatographic purification of this compound from the crude extract.
Part A: Flash Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract
-
C₁₈-reversed phase silica (B1680970) gel (ODS)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
-
Flash chromatography system
Procedure:
-
Column Packing: Pack a flash chromatography column with C₁₈-reversed phase silica gel (ODS).
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the column.
-
Gradient Elution: Fractionate the extract using a gradient of methanol in water. The elution can start with a ratio of 1:4 (MeOH:H₂O) and gradually increase to 100% MeOH.[2] Collect the fractions based on the elution profile. This initial fractionation will yield multiple fractions (e.g., Fr. A-O).[2]
Part B: Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Fraction F from the flash chromatography step
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Semi-preparative HPLC system with a C₁₈ column
-
Refractive Index (RI) detector
Procedure:
-
System Preparation: Equilibrate the semi-preparative HPLC system with the mobile phase.
-
Mobile Phase: Use an isocratic elution with 38% methanol in water.[2]
-
Injection: Inject the concentrated Fraction F onto the column.
-
Purification: Set the flow rate to 4.0 mL/min.[2]
-
Collection: Monitor the elution using a Refractive Index (RI) detector and collect the peak corresponding to this compound, which has a retention time of approximately 50 minutes under these conditions.[2]
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Visualized Workflow and Signaling Pathways
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Caption: Chromatographic Purification Scheme.
References
Production of Phomaligol A from Aspergillus Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cultivation of Aspergillus species, specifically Aspergillus flocculosus, for the production of the bioactive secondary metabolite Phomaligol A. The included methodologies cover culture conditions, extraction, and purification, alongside a proposed biosynthetic pathway.
Data Presentation
While specific quantitative yield data for this compound under varying conditions is not extensively available in the public domain, the following table summarizes optimized parameters for the general production of secondary metabolites in Aspergillus species. These parameters can serve as a starting point for optimizing this compound production.
| Parameter | Optimized Condition/Range | Source |
| Producing Organism | Aspergillus flocculosus 168ST-16.1 | [1] |
| Culture Medium | Rice Medium | [1] |
| Temperature | 28°C | [1] |
| Incubation Time | 3 weeks | [1] |
| pH | 4.0 - 6.5 | [2][3] |
| Agitation | 150 - 180 rpm (for liquid cultures) | [2][3] |
| Carbon Source | Glucose, Fructose, Soluble Starch | [2][3] |
| Nitrogen Source | Yeast Extract, L-glutamine, Potassium Nitrate | [1][3] |
Experimental Protocols
Protocol 1: Culturing Aspergillus flocculosus for this compound Production
This protocol is adapted from a study that successfully isolated this compound from Aspergillus flocculosus.[1]
Materials:
-
Aspergillus flocculosus strain (e.g., 168ST-16.1)
-
Rice
-
Yeast extract
-
KH2PO4
-
Natural sea water
-
Erlenmeyer flasks (500 mL)
-
Autoclave
-
Incubator
Procedure:
-
Medium Preparation: For each 500 mL Erlenmeyer flask, prepare the following rice medium:
-
Rice: 100 g
-
Yeast extract: 1 g
-
KH2PO4: 1 g
-
Natural sea water: 100 mL
-
-
Sterilization: Autoclave the flasks containing the medium at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterilized medium with a fresh culture of Aspergillus flocculosus.
-
Incubation: Incubate the flasks at 28°C for three weeks in a static incubator.[1]
-
Harvesting: After the incubation period, the mycelia and rice medium can be harvested for extraction.
Protocol 2: Extraction and Isolation of this compound
This protocol outlines the general steps for extracting and purifying this compound from the fungal culture.[1]
Materials:
-
Fungal culture (mycelia and medium) from Protocol 1
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Flash column chromatography system
-
ODS (C18) silica (B1680970) gel
-
Methanol (B129727) (MeOH)
-
Water (H2O)
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase HPLC column
Procedure:
-
Extraction:
-
Soak the entire fungal culture (mycelia and rice medium) in ethyl acetate.
-
Macerate the culture to ensure thorough extraction.
-
Filter the mixture to separate the ethyl acetate extract from the solid biomass.
-
Repeat the extraction process three times to maximize the yield.
-
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation:
-
Subject the crude extract to flash column chromatography on ODS silica gel.
-
Elute the column with a gradient of methanol in water (e.g., 10% to 100% MeOH) to separate the extract into fractions.
-
-
Purification:
-
Analyze the fractions (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.
-
Purify the this compound-containing fractions using reversed-phase HPLC to obtain the pure compound.
-
Visualizations
Experimental Workflow for this compound Production
Caption: Experimental workflow for this compound production.
Proposed Biosynthetic Pathway for a Phomaligol Precursor
This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[4] While the specific biosynthetic gene cluster for this compound has not been fully elucidated, the following diagram illustrates a generalized pathway for the formation of a polyketide backbone, which would be a precursor to this compound. Fungal PKSs are large, multi-domain enzymes that iteratively add two-carbon units from malonyl-CoA to a growing polyketide chain.[5][6]
Caption: Proposed biosynthesis of a this compound precursor.
References
- 1. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 3. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A polyketide synthase is required for fungal virulence and production of the polyketide T-toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Phomaligol A from Fungal Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Phomaligol A, a bioactive secondary metabolite, from fungal broth. The primary focus is on techniques developed for Aspergillus species, which are known producers of this compound.
Introduction
This compound and its analogues are polyketide-derived metabolites produced by various fungi, particularly marine-derived species of the genus Aspergillus. These compounds have garnered interest in the scientific community due to their potential biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[1][2][3][4] The successful isolation of this compound is a critical first step for further pharmacological investigation and drug development. This document outlines the key steps from fungal fermentation to the purification of this compound.
Producing Fungal Strains
Several species of Aspergillus have been identified as producers of this compound and its derivatives. These include:
The protocols detailed below are primarily based on methodologies reported for Aspergillus flocculosus and can be adapted for other producing strains.
Data Presentation: Summary of Extraction and Purification Parameters
The following table summarizes the quantitative data for the extraction and purification of a this compound derivative (Phomaligol A1) from Aspergillus flocculosus.
| Parameter | Value | Reference |
| Fungal Strain | Aspergillus flocculosus 168ST-16.1 | [5] |
| Fermentation Time | 3 weeks | [5] |
| Crude Extract Yield | 22 g | [5] |
| Initial Purification Method | Flash Column Chromatography (C18 ODS) | [5] |
| Secondary Purification Method | Column Chromatography (ODS) | [5] |
| Final Purification Method | Semi-preparative RP-HPLC | [5] |
| Final Yield (Phomaligol A1) | 2.7 mg | [5] |
Experimental Protocols
Fungal Fermentation
This protocol is based on the cultivation of Aspergillus flocculosus.
Materials:
-
Pure culture of the this compound-producing fungal strain
-
Rice medium (or other suitable solid/liquid medium)
-
Erlenmeyer flasks
-
Incubator
Procedure:
-
Prepare the rice medium in Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the cooled medium with a pure culture of the fungal strain.
-
Incubate the flasks at 28°C for 3 weeks in stationary culture.[5]
Extraction of Crude Metabolites
This protocol describes the extraction of secondary metabolites from the fungal culture.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Homogenizer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
After the incubation period, harvest the entire culture, including the mycelia and the solid/liquid medium.
-
Homogenize the culture material to ensure thorough extraction.
-
Perform a liquid-liquid extraction with ethyl acetate (EtOAc). Repeat the extraction three times to maximize the recovery of metabolites.
-
Combine the organic phases (EtOAc extracts).
-
Concentrate the combined extracts in vacuo using a rotary evaporator to obtain the crude extract.[5]
Purification of this compound
This multi-step purification protocol is designed to isolate this compound from the crude extract.
3.1. Initial Fractionation by Flash Column Chromatography
Materials:
-
C18-reversed phase silica (B1680970) gel (ODS)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
-
Flash chromatography system
Procedure:
-
Dissolve the crude extract (e.g., 22 g) in a minimal amount of methanol.
-
Pack a flash chromatography column with C18-reversed phase silica gel (ODS).
-
Apply the dissolved crude extract to the column.
-
Elute the column with a gradient of methanol in water (e.g., from 20% MeOH in H₂O to 100% MeOH).[5]
-
Collect the eluate in fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
3.2. Secondary Purification by Column Chromatography
Materials:
-
ODS column material
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Chromatography column
Procedure:
-
Pool the fractions from the flash chromatography step that show the presence of this compound.
-
Concentrate the pooled fractions.
-
Apply the concentrated sample to a second ODS column.
-
Elute with a step gradient of methanol in water (e.g., 30:70 to 40:60, v/v).[5]
-
Collect and analyze the fractions to identify those with the highest purity of the target compound.
3.3. Final Purification by Semi-Preparative HPLC
Materials:
-
Semi-preparative reversed-phase HPLC system
-
C18 HPLC column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Concentrate the purest fractions from the previous step.
-
Dissolve the concentrate in the HPLC mobile phase.
-
Inject the sample into the semi-preparative HPLC system.
-
Elute with an isocratic mobile phase of methanol and water (e.g., 38% MeOH in H₂O) at a suitable flow rate (e.g., 4.0 mL/min).[5]
-
Monitor the elution using a suitable detector (e.g., UV or RI) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Signaling Pathways
Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involved in the biosynthesis of this compound or its mechanism of action. Research has primarily focused on its isolation and characterization of its biological activities. As further studies are conducted, this section may be updated to include relevant signaling pathway diagrams.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antibacterial Activity of Phomaligol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Phomaligol A, a natural compound with known antibacterial properties, using the broth microdilution method. This standardized procedure is essential for accurately assessing the compound's efficacy against various bacterial strains and is a critical step in preclinical drug development.
Introduction
This compound and its analogues are cyclohexenone derivatives isolated from marine-derived fungi, such as Aspergillus flocculosus and Aspergillus austwickii. These compounds have demonstrated inhibitory activity against a range of pathogenic bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and related compounds against various microorganisms.
| Compound | Microorganism | Strain | MIC (µg/mL) |
| Phomaligol A2 | Escherichia coli | ATCC 25922 | 64-128 |
| Phomaligol A2 | Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Phomaligol A2 | Staphylococcus aureus | ATCC 25923 | >128 |
| Phomaligol A2 | Bacillus cereus | ATCC 11778 | 64-128 |
| Phomaligol A2 | Streptococcus faecalis | ATCC 19433 | 32 |
| Phomaligol A2 | Listeria monocytogenes | ATCC 19111 | 32-64 |
| Phomaligol A2 | Candida albicans | ATCC 10231 | 16 |
| deketo-phomaligol A | Staphylococcus aureus | - | 40 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC reference strains)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
-
Appropriate positive control antibiotic (e.g., ampicillin, gentamicin)
-
Sterility control (medium only)
-
Growth control (inoculum in medium without this compound)
-
Solvent control (inoculum in medium with the highest concentration of DMSO used)
Preparation of this compound Stock Solution
The solubility of this compound is a critical factor for accurate MIC determination. As many natural products are not readily soluble in aqueous media, a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial assays. However, it is crucial to ensure that the final concentration of DMSO in the assay does not inhibit bacterial growth. Studies have shown that the maximum tolerated DMSO concentrations for common test organisms like E. coli, S. aureus, and P. aeruginosa are 70%, 40%, and 25%, respectively. To minimize any potential effects of the solvent on bacterial growth, it is recommended to keep the final concentration of DMSO in the wells at or below 1-2%.
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. Sonication may be used to aid dissolution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations that will be further diluted in the broth.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white card with black lines, or more accurately using a spectrophotometer or densitometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 to 1:300 dilution of the standardized suspension.
Broth Microdilution Procedure
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the appropriate concentration of this compound (in broth) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of this compound concentrations.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria). A solvent control well containing the highest concentration of DMSO used in the assay should also be included.
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is defined as the lowest concentration that shows a significant reduction (e.g., ≥90%) in growth compared to the growth control.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) determination protocol for this compound.
Caption: Workflow for MIC Determination of this compound.
Application Notes and Protocols: Assessing the Cytotoxicity of Phomaligol A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomaligol A is a polyoxygenated cyclohexenone, a class of natural products isolated from various fungal species. Emerging research has highlighted the potential of fungal metabolites as a source of novel anticancer agents. This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT assay, a widely accepted colorimetric method for evaluating cell viability. Additionally, it summarizes the available cytotoxic data and proposes a potential signaling pathway for this compound's mechanism of action, based on studies of structurally related compounds.
Data Presentation
The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Deketo-phomaligol A | HCT-15 | Colon Carcinoma | 13.7 - 41.5 |
| Deketo-phomaligol A | NUGC-3 | Gastric Carcinoma | 13.7 - 41.5 |
| Deketo-phomaligol A | NCI-H23 | Non-small cell lung cancer | 13.7 - 41.5 |
| Deketo-phomaligol A | ACHN | Renal cell adenocarcinoma | 13.7 - 41.5 |
| Deketo-phomaligol A | PC-3 | Prostate Cancer | 13.7 - 41.5 |
| Deketo-phomaligol A | MDA-MB-231 | Breast Cancer | 13.7 - 41.5 |
| Phomaligol G | A549 | Lung Carcinoma | 46.86 |
| Phomaligol G | H1299 | Non-small cell lung cancer | 51.87 |
| Phomaligol H | A549 | Lung Carcinoma | 65.53 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow of MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest
Disclaimer: The precise molecular mechanism of this compound in cancer cells has not been extensively elucidated. The following proposed signaling pathway is inferred from studies on a structurally similar polyoxygenated cyclohexenone derivative, Zeylenone. Further research is required to confirm if this compound acts through the same pathway.
Zeylenone has been shown to induce G0/G1 phase cell cycle arrest in glioblastoma cells by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). This interference leads to the upregulation of cyclin-dependent kinase inhibitors p16 and p27, which in turn inhibit the activity of CDK4/6-Cyclin D complexes. The inhibition of these complexes prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby keeping it bound to the E2F transcription factor and preventing the transcription of genes required for S-phase entry.
Caption: Proposed pathway of this compound-induced cell cycle arrest.
Phomaligol A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomaligol A is a polyketide-derived secondary metabolite produced by various fungi, including those of marine origin. It belongs to the class of polyoxygenated cyclohexenone derivatives and has garnered interest within the scientific community for its potential biological activities. This document provides detailed protocols for the preparation of this compound stock solutions, recommendations for storage, and methodologies for its application in common in vitro assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₆ | --INVALID-LINK-- |
| Molecular Weight | 284.30 g/mol | --INVALID-LINK-- |
| CAS Number | 152204-32-5 | --INVALID-LINK-- |
| Appearance | Pale yellow oil (in isolated form) | [1] |
| General Solubility | Moderately soluble in organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO). | [2] |
Stock Solution Preparation and Storage
Accurate preparation and proper storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Recommended Solvents
This compound is generally soluble in organic solvents. For biological assays, sterile, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations. Ethanol and methanol can also be used.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid/oil)
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound in a well-ventilated area or a chemical fume hood.
-
Determine the Mass of this compound:
-
Calculate the required mass of this compound using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 284.30 g/mol = 2.843 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out 2.843 mg of this compound into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed, light-protected (amber) vials at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable.
-
Storage and Stability
Fungal secondary metabolites can be susceptible to degradation. To ensure the stability and activity of this compound stock solutions:
-
Long-term Storage: Store at -20°C or lower in a non-frost-free freezer.
-
Short-term Storage: For frequent use, a working aliquot can be stored at 4°C for a limited time (up to one week), but validation of stability under these conditions is recommended.
-
Light Protection: Store in amber or light-blocking containers to prevent photodegradation.
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into smaller volumes for single use is highly recommended to minimize degradation from repeated temperature changes.
Application Protocols
This compound and its derivatives have demonstrated various biological activities, including anti-inflammatory and cytotoxic effects. Below are example protocols for assessing these activities in vitro.
Anti-Neuroinflammatory Activity Assay in BV-2 Microglial Cells
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound derivatives by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3]
Materials:
-
BV-2 murine microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
MTT reagent (for cell viability)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.
-
Nitric Oxide Measurement:
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (B80452) is proportional to the NO produced.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant for the NO assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
General Cytotoxicity Assay
This protocol outlines a general method to assess the cytotoxic potential of this compound against a cancer cell line (e.g., A549 human lung carcinoma) using the MTT assay.
Materials:
-
A549 cells (or other cancer cell line)
-
Complete culture medium
-
This compound stock solution
-
MTT reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
-
Conclusion
These protocols provide a framework for the preparation, storage, and application of this compound in a research setting. It is recommended that researchers optimize these protocols based on their specific experimental conditions and cell lines. Adherence to proper laboratory practices and safety precautions is essential when handling this compound.
References
Handling and safety precautions for Phomaligol A
Application Notes and Protocols: Phomaligol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polyketide metabolite isolated from marine-derived fungi, belonging to a class of compounds known as phomaligols. These compounds have garnered interest in the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. This document provides essential information on the handling, safety, and experimental use of this compound and its analogues, compiled from available research literature.
Safety and Handling Precautions
As this compound is a biologically active compound isolated from fungi, it is crucial to handle it with appropriate safety measures. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following precautions are recommended based on general laboratory safety guidelines for handling potent bioactive compounds and fungal metabolites.
1.1 Personal Protective Equipment (PPE)
-
Gloves: Always wear compatible chemical-resistant gloves.
-
Lab Coat: A dedicated lab coat should be worn to protect personal clothing.
-
Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.
-
Respiratory Protection: When handling the compound as a dry powder or creating aerosols, use a government-approved respirator or work within a chemical fume hood.
1.2 General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling stock solutions or the solid compound.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
1.3 Storage
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and dark place to prevent degradation.
-
For long-term storage, it is advisable to store solutions at -20°C or below.
1.4 Spill and Waste Disposal
-
In case of a spill, wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material in a sealed container for proper waste disposal.
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Biological Activity Data
The following tables summarize the reported biological activities of this compound and its related compounds.
Table 1: Cytotoxic Activity of Phomaligol Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Phomaligol G | A549 (Lung Carcinoma) | 46.86 | [1][2] |
| Phomaligol G | H1299 (Lung Carcinoma) | 51.87 | [1][2] |
| Phomaligol H | A549 (Lung Carcinoma) | 65.53 | [1][2] |
| Sporogen-AO 1 | A549 (Lung Carcinoma) | 0.13 | [1][2] |
| Sporogen-AO 1 | H1299 (Lung Carcinoma) | 0.78 | [1][2] |
| Sporogen-AO 1 | SK-BR-3 (Breast Cancer) | 1.19 | [2] |
| Sporogen-AO 1 | HCT116 (Colon Carcinoma) | 1.32 | [1][2] |
Table 2: Anti-Neuroinflammatory Activity of Phomaligol Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 4 (from A. flocculosus) | Nitric Oxide (NO) Production Inhibition | LPS-induced BV-2 microglial cells | 56.6 | [3][4] |
Table 3: Antibacterial Activity of Phomaligol Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Deketo-phomaligol A | Staphylococcus aureus | 40 | [3][5] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for assessing the biological activity of this compound and its analogues.
3.1 Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
3.2 Anti-Neuroinflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide in activated microglial cells.
-
Cell Seeding: Seed BV-2 microglial cells in a 96-well plate and incubate until they reach 80% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and determine the IC50 value.
Diagrams and Workflows
4.1 General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the isolation and biological screening of this compound.
4.2 Logical Relationship for Anti-Neuroinflammatory Action
Caption: Inhibition of pro-inflammatory mediators by a Phomaligol derivative in LPS-stimulated microglial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Phomaligol A for High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phomaligol A is a polyketide natural product isolated from the marine-derived fungus Aspergillus flocculosus.[1] This class of compounds, known as phomaligols, has garnered interest for its diverse biological activities, including potential anti-inflammatory and cytotoxic properties. These activities make this compound and its derivatives interesting candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed protocols and application notes for utilizing this compound in HTS assays focused on identifying modulators of inflammatory and cell proliferation pathways.
Biological Activities and Potential Applications
This compound and its related compounds have been evaluated for several biological activities. A key reported application is in the context of neuroinflammation. Studies have shown that phomaligol derivatives can suppress the production of pro-inflammatory mediators in activated microglial cells.[1][2] This suggests a potential application in screening for novel anti-neuroinflammatory agents. Additionally, other related natural products have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be screened for antiproliferative activity.
Quantitative Data Summary
While this compound itself has been screened, the most potent activity in anti-inflammatory assays was observed in a related phloroglucinol (B13840) derivative, highlighting the importance of structure-activity relationship (SAR) studies within this compound class. The following table summarizes the available quantitative data for a key phomaligol-related compound.
| Compound Name | Assay Type | Cell Line | Target/Stimulus | Readout | IC₅₀ Value | Reference |
| 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol | Anti-inflammatory (Nitric Oxide Inhibition) | BV-2 Microglia | LPS | Nitric Oxide (NO) | 56.6 μM | [1][2] |
| This compound | Anti-inflammatory (Nitric Oxide Inhibition) | BV-2 Microglia | LPS | Nitric Oxide (NO) | > 100 μM* | [1][2] |
*this compound was screened at a concentration of 100 μM and did not show significant inhibition of nitric oxide production, indicating an IC₅₀ value above this concentration.[1][2]
Key Signaling Pathway: NF-κB in Inflammation
In the context of inflammation, lipopolysaccharide (LPS) from bacteria is a potent activator of immune cells like macrophages and microglia. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Compounds that inhibit this pathway can reduce the inflammatory response. This compound and its derivatives are hypothesized to act by inhibiting one or more steps in this cascade.
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
Experimental Protocols
Protocol 1: HTS for Inhibitors of Nitric Oxide Production
This protocol is adapted for HTS to identify compounds that inhibit LPS-induced nitric oxide (NO) production in the murine microglial cell line, BV-2. The assay is based on the Griess reaction, a colorimetric method for measuring nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.
Materials:
-
BV-2 murine microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or library compounds) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: NED solution)
-
Sodium Nitrite (NaNO₂) standard
-
384-well clear, flat-bottom cell culture plates
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance at 540 nm
Workflow Diagram:
Caption: High-throughput screening workflow for NO production inhibitors.
Methodology:
-
Cell Seeding: Using an automated liquid handler, seed BV-2 cells into 384-well plates at a density of 1 x 10⁴ cells per well in 40 µL of culture medium. Incubate the plates overnight at 37°C with 5% CO₂.
-
Compound Addition: Prepare a dose-response plate of this compound and library compounds. Typically, an 11-point, 1:3 serial dilution starting from 100 µM is appropriate. Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound solution to the cell plates. Include wells for controls:
-
Negative Control: DMSO only (vehicle).
-
Positive Control: A known iNOS inhibitor (e.g., L-NIL).
-
Unstimulated Control: DMSO only, no LPS.
-
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.[1]
-
Stimulation: Add 10 µL of LPS solution to all wells except the unstimulated controls, achieving a final concentration of 200 ng/mL.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[1]
-
Assay:
-
Carefully transfer 25 µL of supernatant from each well to a new, clear 384-well assay plate.
-
Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 25 µL of the mixed Griess Reagent to each well of the assay plate.
-
Incubate for 10 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample well.
-
Normalize the data to controls: % Inhibition = 100 * (1 - ([Sample] - [Unstimulated]) / ([Negative Control] - [Unstimulated])).
-
Fit the dose-response data to a four-parameter logistic equation to determine IC₅₀ values.
-
Calculate the Z'-factor for the assay plate to assess HTS quality: Z' = 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|. A Z' > 0.5 indicates an excellent assay.
-
Protocol 2: HTS for Cytotoxicity
This protocol describes a general method to screen this compound for cytotoxic or anti-proliferative effects using a luminescent cell viability assay (e.g., CellTiter-Glo®). This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Target cancer cell line (e.g., A549, HCT116)
-
Appropriate culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or library compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well opaque-walled cell culture plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: Seed cells into 384-well white, opaque-walled plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of medium. Incubate overnight.
-
Compound Addition: Add compounds and controls (DMSO for negative, a potent cytotoxic agent like Staurosporine for positive) as described in Protocol 1.
-
Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂. This duration allows for multiple cell doubling times.
-
Assay:
-
Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data: % Viability = 100 * ([Sample Lum] - [Background Lum]) / ([Negative Control Lum] - [Background Lum]).
-
Plot % Viability against compound concentration and fit to a four-parameter logistic model to determine IC₅₀ values.
-
Assess assay quality using the Z'-factor.
-
Disclaimer: These protocols provide a framework for screening this compound. Researchers should optimize assay conditions, including cell density, incubation times, and reagent concentrations, for their specific experimental setup and cell lines. A counter-screen (e.g., for compound auto-fluorescence or luminescence interference) is also recommended for hit validation.
References
Troubleshooting & Optimization
Stability of Phomaligol A in DMSO and aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Phomaligol A in DMSO and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. For cell-based assays and other aqueous experimental systems, further dilution of the DMSO stock solution into an appropriate aqueous buffer or cell culture medium is advised.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
To ensure maximum stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. While many compounds are stable in DMSO for extended periods, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How stable is this compound in aqueous solutions?
Q4: Can I store this compound in a DMSO/water mixture?
While some studies have shown that a DMSO/water (90/10) mixture can be a suitable storage solvent for many compounds for over two years at 4°C, the specific stability of this compound in such a mixture has not been determined.[2] Water can contribute to the degradation of compounds in DMSO.[1] For optimal stability, anhydrous DMSO is recommended for long-term storage.
Q5: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
While some studies on diverse compound libraries suggest no significant loss after multiple freeze-thaw cycles, it is a general best practice to minimize these cycles.[1] For this compound, it is recommended to aliquot stock solutions to avoid potential degradation from repeated temperature changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | 1. Degradation of this compound in aqueous solution. 2. Degradation of DMSO stock solution due to improper storage. | 1. Prepare fresh dilutions of this compound in aqueous buffer or media immediately before each experiment. 2. Use a fresh aliquot of the DMSO stock solution that has not undergone multiple freeze-thaw cycles. Ensure the stock solution has been stored properly at -20°C or -80°C in a tightly sealed container. |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The compound has come out of solution at low temperatures. 2. The concentration of the stock solution is too high. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. 2. If the issue persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results. | 1. Inaccurate pipetting from a viscous DMSO stock. 2. Degradation of the compound over the course of a long experiment. | 1. Use positive displacement pipettes or ensure proper technique with air displacement pipettes by rinsing the tip in the diluent. 2. Minimize the time this compound is kept in aqueous solution at room temperature or 37°C. Prepare working solutions as close to the time of use as possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), Anhydrous DMSO, Sterile microcentrifuge tubes or vials.
-
Procedure:
-
Equilibrate this compound and anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Assessing this compound Stability
A stability study can be designed to evaluate the integrity of this compound over time under different storage conditions.
Signaling Pathway Information
Currently, there is limited specific information on the signaling pathways directly modulated by this compound. However, related compounds have shown biological activity. For instance, a derivative of this compound has demonstrated anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[3][4] Other phomaligol derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting potential interference with cell proliferation or apoptosis pathways.[5][6]
Below is a generalized diagram illustrating a potential mechanism of action for an anti-inflammatory compound that inhibits NO production.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phomaligal A Bioassay Variability
Welcome to the technical support center for Phomaligol A bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability and inconsistency in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural product isolated from marine-derived fungi.[1][2] Derivatives of this compound have been reported to exhibit a range of biological activities, including cytotoxic[3][4], anti-inflammatory[1][2], and antibacterial effects.[5]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay with a this compound derivative. What are the common causes?
High variability in replicate wells is a frequent issue and can often be attributed to several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is thoroughly mixed before and during plating.[6]
-
Pipetting Errors: Inconsistent pipetting technique can lead to variations in the volume of cells, media, or compound added to each well.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth.
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation and uneven distribution in the wells.
Q3: My this compound extract is not dissolving well in the culture medium. How can I improve its solubility?
Poor solubility is a common challenge with natural products.[7] Here are a few approaches:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving natural products. It is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control with the same concentration of DMSO in your experiment.
-
Sonication: Gentle sonication of the stock solution can aid in dissolution.
-
Filtration: After attempting to dissolve the extract, you can filter the solution to remove any particulate matter. However, be aware that this may also remove some of the active compounds if they are not fully dissolved.
Q4: My results with this compound are not reproducible between experiments. What should I investigate?
Lack of inter-experiment reproducibility can be caused by several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Experimental Timeline: Subtle changes in incubation times or the timing of reagent addition can lead to different outcomes.
-
Compound Stability: Natural products can be unstable. Proper storage and handling are essential to prevent degradation of the active compounds.[7]
Troubleshooting Guides
Guide 1: Cytotoxicity Assays
Issue: Inconsistent IC50 values for a this compound derivative.
| Possible Cause | Troubleshooting Steps |
| Cell Density | Determine the optimal seeding density for your specific cell line to ensure cells are in the logarithmic growth phase throughout the experiment.[6] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Investigate the stability of the compound under your specific assay and storage conditions.[7] |
| Assay Interference | Some natural products can interfere with the assay readout (e.g., absorbance or fluorescence). Run a control plate with the compound in cell-free media to check for interference. |
| Inconsistent Incubation Times | Ensure that the incubation time after compound addition is consistent across all experiments. |
Guide 2: Antimicrobial Assays
Issue: No or weak antibacterial activity observed for a this compound derivative.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solvent used to dissolve the this compound derivative may itself have antimicrobial properties or may inhibit the activity of the compound. Test the effect of the solvent on bacterial growth. |
| Compound Degradation | Ensure the compound has been stored correctly and prepare fresh solutions for each experiment. |
| Incorrect Bacterial Inoculum | Standardize the bacterial inoculum using a McFarland standard to ensure a consistent starting concentration.[8] |
| Assay Method | The chosen assay (e.g., disk diffusion vs. broth microdilution) may not be suitable for the compound's properties. Consider using a different method to confirm the results. |
Guide 3: Anti-Inflammatory Assays (e.g., Nitric Oxide Inhibition)
Issue: High background signal in the control wells.
| Possible Cause | Troubleshooting Steps |
| Cell Contamination | Check cell cultures for any signs of contamination (e.g., bacteria, yeast) which can trigger an inflammatory response. |
| Reagent Contamination | Ensure all reagents, especially cell culture media and serum, are free of endotoxins (LPS). |
| Cell Stress | Over-confluent or unhealthy cells can spontaneously produce inflammatory mediators. Ensure cells are healthy and seeded at an appropriate density. |
| Interference from this compound | Some compounds can interfere with the Griess reagent used for nitric oxide (NO) detection. Test the compound in cell-free media with the Griess reagent. |
Data Presentation
Table 1: Recommended Parameters for Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity.[6] |
| Cell Seeding Density | Optimal for logarithmic growth | To ensure cells are healthy and responsive throughout the experiment.[6] |
| Plate Layout | Avoid using outer wells for samples | To minimize "edge effects" caused by evaporation. |
| Controls | Blank, Negative (vehicle), Positive | To ensure the validity of the assay and normalize the data. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in complete medium to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control).[6]
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Protocol 2: General Antimicrobial Broth Microdilution Assay
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the this compound derivative in a suitable broth medium directly in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: A typical experimental workflow for a cytotoxicity (MTT) assay.
Caption: A troubleshooting workflow for high variability in bioassays.
Caption: General workflow of a cell-based assay highlighting potential sources of variability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phomaligol A Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Phomaligol A in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and other natural products.
| Problem | Potential Cause | Recommended Solution |
| High background signal in colorimetric assays (e.g., MTT, XTT) | Interference from this compound's color. Direct reduction of the assay reagent by this compound, especially if it has antioxidant properties. | Solution 1: Blank Controls: Prepare wells with this compound at the same concentrations as your experimental wells but without cells. Subtract the absorbance of these "compound-only" wells from your experimental wells.[1] Solution 2: Alternative Assays: Switch to non-colorimetric assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays (e.g., Resazurin).[1] |
| Poor solubility of this compound in culture medium | This compound is a lipophilic natural product. | Solution 1: Appropriate Solvent: Use a suitable solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Solution 2: Solubilization Techniques: Gently sonicate or vortex the stock solution to aid dissolution.[1] Solution 3: Filtration: After attempting to dissolve, microfilter the solution to remove any undissolved particles, though be aware this might remove some active components.[1] |
| Precipitation of this compound in wells | The compound is coming out of solution at the tested concentrations in the aqueous culture medium. | Solution 1: Microscopic Examination: Visually inspect the wells under a microscope for any precipitate. Solution 2: Adjust Concentration: Lower the concentration of this compound to a level where it remains soluble. |
| Inconsistent or non-reproducible results | Degradation of the compound. Inconsistent cell seeding or compound distribution. | Solution 1: Proper Storage: Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Use fresh dilutions for each experiment.[2] Solution 2: Assay Technique: Ensure thorough mixing of cell suspensions before seeding and mix the compound dilutions well before adding to the plates. Avoid using the outer wells of microplates, which are prone to evaporation. |
| No observable effect of this compound | The concentration is too low. The incubation time is too short. The chosen cell line is not sensitive. | Solution 1: Wider Concentration Range: Test a broad range of concentrations to ensure you are in the active window.[2] Solution 2: Time-Course Experiment: Perform experiments at different time points (e.g., 24, 48, 72 hours) to determine the optimal exposure time. Solution 3: Cell Line Selection: Verify the compound's activity in a different, potentially more sensitive, cell line. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for testing this compound in a new in vitro assay?
A1: For initial screening of bioactivity, a concentration of 100 μM has been used for Phomaligol derivatives.[3][4][5] For determining the half-maximal inhibitory concentration (IC50), a wider dose-response range is recommended. A good starting point is to perform serial dilutions over a broad range, for example, from 0.1 µM to 100 µM, to capture the full dose-response curve.
Q2: How can I determine if the observed effect of this compound is due to cytotoxicity or a specific biological activity?
A2: It is crucial to perform a cytotoxicity assay in parallel with your functional assay.[2] Assays like the MTT, LDH release, or a live/dead cell staining can determine the concentration at which this compound becomes toxic to the cells. This will allow you to distinguish a specific inhibitory effect from a general cytotoxic one. For example, in studies with a this compound derivative, anti-neuroinflammatory effects were observed at concentrations that did not affect cell viability.[3]
Q3: What are the known biological activities of this compound and its derivatives that I should consider when designing my experiment?
A3: this compound and its derivatives have demonstrated several biological activities, including:
-
Anti-inflammatory effects: Inhibition of nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated microglial cells.[3]
-
Cytotoxic activity: Some Phomaligol derivatives have shown cytotoxic effects against various cancer cell lines.[4]
Q4: Which signaling pathways are potentially modulated by this compound?
A4: The observed anti-inflammatory effects of this compound derivatives, such as the inhibition of iNOS and COX-2, strongly suggest the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are key regulators of the inflammatory response to stimuli like lipopolysaccharide (LPS).
Data on Phomaligol Derivatives
The following tables summarize the reported in vitro activity of various Phomaligol derivatives.
Table 1: Anti-Neuroinflammatory Activity of a this compound Derivative (Compound 4)
| Cell Line | Assay | IC50 Value | Reference |
| BV-2 Microglial Cells | Nitric Oxide (NO) Production Inhibition | 56.6 μM | [3][4][5] |
Table 2: Cytotoxic Activity of Phomaligol Derivatives (Phomaligol G and H)
| Compound | Cell Line | IC50 Value | Reference |
| Phomaligol G | A549 (Lung Carcinoma) | 46.86 μM | [4] |
| Phomaligol G | H1299 (Lung Carcinoma) | 51.87 μM | [4] |
| Phomaligol H | A549 (Lung Carcinoma) | 65.53 μM | [4] |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the optimal, non-cytotoxic concentration range of this compound for your specific in vitro assay.
-
Prepare a Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in your cell culture medium. A common approach is to perform 1:2 or 1:10 serial dilutions to cover a wide concentration range (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time based on your experimental goals (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: After incubation, perform a cytotoxicity assay (e.g., MTT or LDH) to assess cell viability.
-
Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that causes 50% inhibition of cell viability). For your functional assays, choose concentrations below the IC50 value that show minimal cytotoxicity.
Visualizations
Hypothesized Signaling Pathway of this compound in LPS-Stimulated Macrophages
The following diagram illustrates the likely mechanism by which this compound exerts its anti-inflammatory effects based on the observed inhibition of downstream inflammatory mediators.
Caption: Hypothesized anti-inflammatory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
This diagram outlines the logical flow for determining the appropriate concentration of this compound for your experiments.
Caption: Workflow for concentration optimization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Phomaligol A precipitation in experimental buffers
Welcome to the Technical Support Center for Phomaligol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on addressing the precipitation of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a polyoxygenated cyclohexenone derivative, a class of natural products known for their diverse biological activities.[1][2][3][4] Due to its chemical structure, which includes a largely nonpolar cyclic core, this compound is characterized as a hydrophobic compound with limited solubility in aqueous solutions.
Q2: Why does my this compound precipitate out of my experimental buffer?
Precipitation of this compound is a common issue stemming from its low aqueous solubility. This can be exacerbated by several factors including:
-
Buffer Composition: The ionic strength and pH of your buffer can significantly impact the solubility of this compound.
-
Concentration: Exceeding the solubility limit of this compound in a given buffer will lead to precipitation.
-
Temperature: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.
-
Solvent Shock: Rapidly diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.
Q3: What are the known biological activities of this compound?
This compound and its derivatives have been shown to exhibit anti-inflammatory and cytotoxic effects. Specifically, they can inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[1][2][3][4]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Step 1: Optimizing Stock Solution Preparation
The proper preparation of a concentrated stock solution is critical for preventing precipitation upon dilution into your experimental buffer.
Protocol: Preparation of a this compound Stock Solution
-
Solvent Selection: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice. High-purity, anhydrous DMSO is recommended to minimize the introduction of water.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This minimizes the volume of organic solvent introduced into your final experimental setup.
-
Dissolution:
-
Weigh the desired amount of this compound powder accurately.
-
Add the calculated volume of DMSO to the powder.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Step 2: Modifying Experimental Buffer Conditions
If precipitation persists after optimizing your stock solution, consider the following modifications to your aqueous buffer.
| Parameter | Recommendation | Rationale |
| Co-solvent | Add a small percentage (e.g., 0.1-1%) of DMSO or ethanol (B145695) to your final experimental buffer. | These organic solvents can increase the solubility of hydrophobic compounds in aqueous solutions. It is crucial to perform a vehicle control experiment to ensure the co-solvent does not affect your experimental outcome. |
| pH Adjustment | For ionizable cyclohexenone derivatives, adjusting the buffer pH to a point where the compound is ionized can increase its solubility. The optimal pH will need to be determined empirically. | Ionized forms of compounds are generally more soluble in aqueous solutions. |
| Use of Solubilizing Agents | Consider the addition of cyclodextrins to your buffer. | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water. |
Step 3: Controlled Dilution Technique
The method of diluting your stock solution into the experimental buffer can significantly impact whether this compound remains in solution.
Protocol: Serial Dilution for Experimental Concentrations
-
Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first.
-
Gradual Addition: When adding the this compound stock (or intermediate dilution) to your aqueous buffer, add it dropwise while gently vortexing or stirring the buffer. This helps to avoid localized high concentrations that can lead to "solvent shock" and precipitation.
-
Pre-warming: Ensure both your this compound stock solution and the experimental buffer are at the same temperature before mixing.
Experimental Workflow for Preventing Precipitation
References
- 1. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Phomaligol A interference with assay reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Phomaligol A and its derivatives.
Important Note on Assay Interference: Based on currently available scientific literature, there is no specific evidence to suggest that this compound or its derivatives cause widespread interference with common assay reagents. However, as with any novel compound, it is crucial to employ proper experimental controls to rule out potential artifacts. This guide provides information on the known biological activities of this compound, protocols for relevant assays, and general troubleshooting advice for working with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its derivatives?
A1: this compound and its related compounds, isolated from marine-derived fungi, have demonstrated notable biological activities, primarily anti-neuroinflammatory and cytotoxic effects. For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells, suggesting anti-inflammatory potential.[1][2] Additionally, various Phomaligol derivatives have exhibited cytotoxic activity against a range of human cancer cell lines.[3][4]
Q2: How should I store and handle this compound?
A2: As a natural product, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture to prevent degradation. For experimental use, prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles to maintain the integrity of the compound.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for every Phomaligol derivative is not extensively published, natural products of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is common to dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in culture medium to the final working concentration. It is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: What are essential controls to include when testing this compound in cell-based assays?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability or the assay readout.
-
Untreated Control (Negative Control): Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control: A known inhibitor or activator for the specific assay being performed. For example, in an anti-inflammatory assay, a known anti-inflammatory drug could be used as a positive control.
-
Blank Control: Wells containing only cell culture medium and the assay reagents, without cells. This helps to determine the background signal.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various Phomaligol derivatives.
Table 1: Cytotoxic Activity of Phomaligol Derivatives
| Compound | Cell Line | IC50 (µM) |
| Sporogen-AO 1 | A549 | 0.13 |
| H1299 | 0.78 | |
| SK-BR-3 | 1.19 | |
| HCT116 | 1.32 | |
| Phomaligol G | A549 | 46.86 |
| H1299 | 51.87 | |
| Phomaligol H | A549 | 65.53 |
Table 2: Anti-inflammatory Activity of a Phomaligol Derivative
| Compound | Cell Line | Assay | IC50 (µM) |
| Phomaligol Derivative (Compound 4) | BV-2 microglia | NO Production Inhibition | 56.6 |
Experimental Protocols and Workflows
Bioactivity-Guided Isolation of this compound
The discovery of this compound and its derivatives is a result of a systematic process known as bioactivity-guided fractionation. The general workflow for this process is illustrated below.
Protocol 1: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is adapted for determining the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or BV-2). The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
Murine macrophage cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the appropriate wells. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[5][6][7][8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5][6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. The IC50 value can then be determined from the dose-response curve.
References
- 1. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Phomaligol A and Related Fungal Metabolite Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter during the isolation, characterization, and biological evaluation of Phomaligol A and similar fungal metabolites.
Frequently Asked Questions (FAQs)
Q1: We are unable to isolate this compound from our fungal cultures. What are the common reasons for this?
Several factors can contribute to the unsuccessful isolation of this compound:
-
Fungal Strain Variability: The production of secondary metabolites can vary significantly between different strains of the same fungal species. It is also common for fungi to lose their ability to produce certain metabolites after repeated subculturing.
-
Culture Conditions: The composition of the culture medium, pH, temperature, and aeration are critical for the production of specific metabolites.[1] Inappropriate culture conditions can lead to low or no production of the target compound.
-
Extraction and Purification Issues: The choice of solvents and the purification method are crucial. This compound, being a polyketide, has specific solubility properties that must be considered during extraction and chromatography.
Q2: The spectroscopic data (NMR, MS) of our isolated compound does not match the reported data for this compound. What could be the issue?
Discrepancies in spectroscopic data can arise from several sources:
-
Structural Isomers: You may have isolated a structural isomer or a related derivative of this compound. Fungi often produce a variety of structurally similar compounds.
-
Purity of the Sample: The presence of impurities can significantly alter the appearance of NMR spectra and introduce additional peaks in the mass spectrum.
-
Solvent Effects: NMR chemical shifts can be influenced by the solvent used for analysis. Ensure you are using the same solvent as reported in the literature for a direct comparison.
-
Instrument Calibration: Ensure that the NMR and MS instruments are properly calibrated.
Q3: We are observing low or inconsistent yields of this compound in our extraction process. How can we improve the yield?
Low and inconsistent yields are a common challenge in natural product isolation. Here are some strategies to improve your yields:
-
Optimize Culture Conditions: Systematically vary culture parameters such as media components, pH, and temperature to find the optimal conditions for this compound production.
-
Optimize Extraction Protocol: Experiment with different extraction solvents and techniques (e.g., solid-phase extraction) to ensure efficient extraction of the target compound from the culture broth and mycelium.
-
Minimize Degradation: this compound may be sensitive to pH, temperature, or light. Ensure that the extraction and purification conditions are mild to prevent degradation of the compound.
Q4: Our synthetic attempts to produce this compound are failing or resulting in very low yields. What are the potential challenges?
While the total synthesis of this compound has not been widely reported, general challenges in natural product synthesis can apply:
-
Stereocontrol: this compound has multiple stereocenters, and achieving the correct stereochemistry can be challenging.
-
Protecting Group Strategy: The multiple functional groups in the molecule may require a carefully planned protecting group strategy to avoid unwanted side reactions.
-
Reagent Sensitivity: Some of the intermediates in the synthetic pathway may be sensitive to certain reagents or reaction conditions.
Troubleshooting Guides
Fungal Culture and Metabolite Production
| Problem | Possible Cause | Troubleshooting Steps |
| No or low production of this compound | Inappropriate fungal strain or loss of productivity. | 1. Verify the identity of your fungal strain. 2. Attempt to re-isolate the fungus from the original source. 3. Use a freshly revived culture for inoculation. |
| Suboptimal culture conditions. | 1. Systematically vary media components (carbon and nitrogen sources). 2. Optimize pH and temperature of the culture. 3. Experiment with different fermentation methods (solid vs. submerged).[1] | |
| Inconsistent metabolite production | Variability in culture conditions or inoculum. | 1. Standardize all culture parameters, including inoculum size and age. 2. Ensure thorough mixing and aeration in submerged cultures. 3. Monitor and control pH during fermentation. |
Extraction and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low extraction yield | Inefficient extraction solvent or technique. | 1. Test a range of solvents with varying polarities. 2. Employ different extraction techniques (e.g., ultrasound-assisted extraction). 3. Perform multiple extractions to ensure complete recovery. |
| Degradation of the target compound. | 1. Use mild extraction conditions (e.g., low temperature). 2. Protect the extract from light. 3. Buffer the extraction solvent if the compound is pH-sensitive. | |
| Difficulty in purification | Co-elution with other metabolites. | 1. Use a combination of different chromatographic techniques (e.g., normal-phase, reverse-phase, size-exclusion). 2. Optimize the mobile phase composition and gradient in HPLC. 3. Consider preparative TLC for small-scale purification. |
| Irreversible adsorption to the stationary phase. | 1. Try different stationary phases (e.g., silica (B1680970), C18, Sephadex). 2. Add a modifier to the mobile phase to reduce strong interactions. |
Structural Characterization
| Problem | Possible Cause | Troubleshooting Steps |
| Ambiguous NMR spectra | Sample impurity. | 1. Further purify the sample using HPLC or preparative TLC. 2. Acquire 2D NMR spectra (COSY, HMBC, HSQC) to aid in structure elucidation. |
| Low sample concentration. | 1. Increase the sample concentration if possible. 2. Use a cryoprobe for enhanced sensitivity. | |
| Inaccurate mass in MS | Incorrect ionization mode or presence of adducts. | 1. Try different ionization techniques (ESI, APCI). 2. Look for common adducts (e.g., [M+Na]+, [M+K]+). 3. Ensure the mass spectrometer is properly calibrated. |
Experimental Protocols
General Protocol for Fungal Culture and Extraction
This protocol provides a general framework. Optimization is crucial for specific fungal strains and target metabolites.
Caption: General workflow for fungal culture, extraction, and purification.
Signaling Pathway
Anti-Neuroinflammatory Action of this compound in BV-2 Microglial Cells
Some Phomaligol derivatives have been shown to exhibit anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[2][3][4] The simplified signaling pathway is illustrated below.
Caption: Simplified LPS-induced neuroinflammation pathway and the inhibitory role of this compound.
Quantitative Data
Spectroscopic Data for Deketo-phomaligol A
The following table summarizes the key spectroscopic data for Deketo-phomaligol A, a derivative of this compound.[2]
| Data Type | Values |
| Appearance | Pale yellow oil |
| Optical Rotation | [ α ] D 25 +33.0 (c 0.05, MeOH) |
| UV (MeOH) λmax (log ε) | 253 (3.54), 208 (3.22) nm |
| HRESIMS m/z | 279.1209 [M + Na]+ (calcd for C13H20O5Na, 279.1208) |
| IR νmax cm−1 | 3328, 1626, 1658, 1384, 1328, 1056 |
Note: For detailed 1H and 13C NMR data, please refer to the original publication.[2]
References
Technical Support Center: Troubleshooting Cell Viability in Phomaligol A Treated Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell viability assays in cultures treated with Phomaligol A and its analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and its derivatives regarding cell viability?
This compound belongs to a class of polyoxygenated cyclohexenone derivatives isolated from marine-derived fungi.[1][2] While the precise mechanism for this compound is still under investigation, several analogs have demonstrated potent cytotoxic and anti-cancer activities by inducing apoptosis in various cancer cell lines.[1][2] For instance, the related compound sporogen-AO 1 has been shown to induce dose-dependent apoptosis in HCT116 cells.[2] The cytotoxic effects are often associated with the induction of programmed cell death.
Q2: I am observing a decrease in cell viability with this compound treatment, but how can I confirm if it is due to apoptosis?
A reduction in cell viability, often measured by metabolic assays like the MTT or MTS assay, indicates either cell cycle arrest or cell death. To specifically confirm apoptosis, it is recommended to use assays that detect key markers of this process. These include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides strong evidence of apoptosis.
-
DNA Fragmentation Analysis: Techniques like TUNEL assays can detect the characteristic DNA fragmentation that occurs during the later stages of apoptosis.
Q3: At what concentration should I start my experiments with this compound?
The optimal concentration of this compound is highly cell-line dependent. Based on published data for related Phomaligol derivatives, a starting concentration range of 1 µM to 50 µM is advisable for initial screening.[2] To determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line, it is crucial to perform a dose-response experiment.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Readings in Viability Assays (e.g., MTT, MTS)
-
Possible Cause 1: Interference of this compound with Assay Reagents.
-
Troubleshooting: Run a "no-cell" control containing your culture medium, this compound at the highest concentration used, and the viability assay reagent. This will help determine if the compound directly reacts with the reagent, leading to a false positive or negative signal.
-
-
Possible Cause 2: Generation of Reactive Oxygen Species (ROS).
-
Troubleshooting: Some Phomaligol compounds are known to induce ROS production. Assays that rely on redox reactions, such as those using tetrazolium salts (MTT, MTS) or resazurin, can be affected by changes in the cellular redox state. Consider using an ATP-based viability assay (e.g., CellTiter-Glo®) as an orthogonal method, as it is less susceptible to interference from ROS.
-
-
Possible Cause 3: Reagent Degradation.
-
Troubleshooting: Ensure that viability assay reagents are stored correctly, protected from light, and are not expired. Prepare fresh solutions as recommended by the manufacturer.
-
Issue 2: Low Signal or No Effect Observed After this compound Treatment
-
Possible Cause 1: Insufficient Treatment Duration or Concentration.
-
Troubleshooting: Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) in addition to a dose-response study to identify the optimal treatment conditions.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting: The sensitivity to this compound can vary significantly between different cell lines. If you suspect resistance, consider using a positive control compound known to induce apoptosis in your cell line to validate your experimental setup.
-
-
Possible Cause 3: Compound Instability.
-
Troubleshooting: Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Data Presentation
Table 1: Cytotoxic Activity (IC50) of Phomaligol Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Phomaligol G | A549 (Lung Carcinoma) | 46.86 |
| Phomaligol G | H1299 (Lung Carcinoma) | 51.87 |
| Phomaligol H | A549 (Lung Carcinoma) | 65.53 |
| Sporogen-AO 1 | A549 (Lung Carcinoma) | 0.13 |
| Sporogen-AO 1 | H1299 (Lung Carcinoma) | 0.78 |
| Sporogen-AO 1 | SK-BR-3 (Breast Cancer) | 1.19 |
| Sporogen-AO 1 | HCT116 (Colon Carcinoma) | 1.32 |
Data summarized from Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1.[2]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for assessing cell viability after this compound treatment.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
Technical Support Center: Phomaligol A Antibacterial Screening
Welcome to the technical support center for Phomaligol A antibacterial screening. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in antibacterial susceptibility testing (AST). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of variability for Minimum Inhibitory Concentration (MIC) assays?
A1: For most standardized broth microdilution methods, reproducibility is generally considered acceptable if the results are within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC. For example, if your most frequent MIC result for a quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.[1]
Q2: What are the most common sources of inconsistent results in antibacterial susceptibility testing?
A2: Inconsistent results in AST can arise from a variety of factors throughout the experimental workflow.[2] The most significant sources of variability often stem from inconsistencies in key experimental steps, including:
-
Inoculum Preparation: Incorrect inoculum density is a primary cause of variability.[3]
-
Media Composition: Variations in media batches, pH, and cation concentrations can affect the activity of the antimicrobial agent.[1][3]
-
Antimicrobial Agent Preparation and Storage: Degradation, improper storage, or errors in dilution of this compound can lead to inaccurate results.[3]
-
Incubation Conditions: Fluctuations in incubation time and temperature can impact bacterial growth.[1]
-
Operator-Dependent Differences: Subjectivity in reading endpoints, especially with trailing growth, can introduce variability.[2]
Q3: How should I interpret hazy growth or microcolonies within a zone of inhibition in a disk diffusion assay?
A3: Hazy growth or the presence of microcolonies can be challenging to interpret. This may be due to the specific compound being tested or could indicate a mixed culture or the presence of resistant subpopulations. It is recommended to:
-
Verify the purity of your inoculum by subculturing it onto a fresh agar (B569324) plate.
-
Repeat the test, paying close attention to the inoculum standardization and streaking technique.
-
Consult guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for specific reading instructions, as some agents are known to produce such effects.[2]
Q4: Can the solvent used to dissolve this compound affect the MIC results?
A4: Yes, the solvent can significantly impact the results. If this compound is not fully soluble in the test medium, it may precipitate, leading to an inaccurate assessment of its activity. It is crucial to perform a solubility test by mixing the dissolved agent with the broth to check for precipitation before adding the bacterial inoculum.[1] Furthermore, the solvent itself (e.g., DMSO) should be tested for any intrinsic antibacterial activity at the concentrations used in the assay.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values for this compound Between Experiments
High variability in MIC values across replicate experiments is a common challenge that can often be resolved by systematically examining key experimental parameters.[1][4]
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Density | MIC values are higher or lower than expected. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Use a spectrophotometer for verification.[3] | CLSI, EUCAST[5][6] |
| Media Composition | Drifting MIC values between different media batches. | Use high-quality, cation-adjusted Mueller-Hinton Broth (CAMHB). Check the pH of each new lot (should be 7.2-7.4).[1][3] | CLSI, EUCAST[5][6] |
| This compound Preparation | Consistently high MICs or loss of activity over time. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Validate storage conditions if necessary.[3] | Good Laboratory Practice |
| Incubation Conditions | Variable results despite consistent protocols. | Use a calibrated incubator at 35°C ± 2°C. Ensure a consistent incubation time of 16-20 hours. Do not stack plates in a way that prevents uniform heat distribution.[1] | CLSI, EUCAST[5][6] |
| Endpoint Reading | Difficulty in determining the true MIC due to trailing growth. | Read plates at the same time point under consistent lighting. Have a second person independently read the results to ensure objectivity. | CLSI, EUCAST[5][6] |
Issue 2: Unexpectedly Large or Small Zones of Inhibition in Disk Diffusion Assays
The diameter of the zone of inhibition is a critical parameter in disk diffusion assays, and inconsistencies can obscure the true activity of this compound.
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Density | Zones are too large or too small; growth is not confluent. | Standardize the inoculum to a 0.5 McFarland standard. Ensure the swab is pressed against the side of the tube to remove excess liquid before inoculating the plate.[7] | CLSI, EUCAST[5][6] |
| Agar Depth | Variation in zone sizes between plates. | Ensure a uniform agar depth of 4 mm in all Petri dishes. | CLSI, EUCAST[5][6] |
| Disk Potency/Application | Smaller than expected zones of inhibition. | Check the expiration date of the disks. Ensure disks are pressed firmly onto the agar to ensure complete contact.[4] | CLSI, EUCAST[5][6] |
| Incubation Time | Zones are not well-defined or are too large. | Incubate plates for 16-20 hours. Shorter or longer incubation times can affect the results. | CLSI, EUCAST[5][6] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no bacteria).[4]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This protocol describes the standardized method for disk diffusion susceptibility testing.[9]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[4]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[7]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound to the surface of the agar. Gently press the disks to ensure complete contact with the agar.[4]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
Measuring Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.[7]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for Phomaligol derivatives against various pathogenic microbes.
| Compound | Microorganism | MIC (µg/mL) |
| Phomaligol A2 | Candida albicans | 16 |
| Phomaligol A2 | Pseudomonas aeruginosa | 16 |
| Phomaligol A2 | Streptococcus faecalis | 32 |
| Phomaligol A2 | Listeria monocytogenes | 32-64 |
| Phomaligol A2 | Bacillus cereus | 64-128 |
| Phomaligol A2 | Escherichia coli | 64-128 |
Data extracted from a study on natural compounds from a sponge-derived fungus, Aspergillus flocculosus.[10]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent antibacterial screening results.
Caption: The experimental workflow for the broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Phomaligol A: A Comparative Guide to its Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Phomaligol A and its derivatives with established alternative compounds. The information is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Anti-inflammatory Activity
Phomaligol derivatives have demonstrated notable anti-inflammatory properties. A study on a Phomaligol derivative, identified as compound 4 in the research, revealed its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Overproduction of NO is a key factor in neuroinflammation.
Comparative Data: Inhibition of Nitric Oxide Production
| Compound | Cell Line | Inducer | IC50 Value | Citation |
| Phomaligol Derivative (Compound 4) | BV-2 Microglia | LPS | 56.6 μM | [1] |
| Dexamethasone (B1670325) | BV-2 Microglia | LPS | Inhibits NO production | [2][3] |
Note: While a specific IC50 value for dexamethasone in a comparable nitric oxide inhibition assay in BV-2 cells was not found in the reviewed literature, it is a well-established anti-inflammatory agent known to suppress iNOS expression and subsequent NO production in these cells.
Experimental Protocol: Nitric Oxide Inhibition Assay
This protocol outlines the key steps for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compound (e.g., this compound derivative)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathway: Anti-inflammatory Action
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production.
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Antibacterial Activity
A novel derivative, Phomaligol A2, has been identified to possess antibacterial properties against a range of pathogenic microbes. Its efficacy against Staphylococcus aureus, a common cause of bacterial infections, is particularly noteworthy.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | MIC Value (µg/mL) | Citation |
| Phomaligol A2 | Staphylococcus aureus | 32-64 | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | [4][5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound (e.g., Phomaligol A2)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control antibiotic in MHB across the wells of a 96-well plate.
-
Inoculation: Inoculate each well containing the diluted compounds with the bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration.
Anticancer Activity
Phomaligol derivatives have also been investigated for their cytotoxic effects against cancer cell lines. Specifically, Phomaligols G and H have shown activity against the human lung carcinoma cell line A549.
Comparative Data: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 Value (µM) | Citation |
| Phomaligol G | A549 (Lung Cancer) | 46.86 | [6][7] |
| Phomaligol H | A549 (Lung Cancer) | 65.53 | [6][7] |
| Doxorubicin | A549 (Lung Cancer) | 0.07 - 0.8 | [8][9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Phomaligol G)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and positive control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathway: Anticancer Action
The anticancer activity of many natural products is attributed to their ability to modulate signaling pathways crucial for cancer cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and programmed cell death.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. texaschildrens.org [texaschildrens.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MIC determination by broth microdilution. [bio-protocol.org]
Phomaligol A vs. Ciprofloxacin: A Comparative Analysis of Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antibacterial activity of the natural product Phomaligol A and the broad-spectrum synthetic antibiotic, ciprofloxacin (B1669076). This analysis is based on available experimental data to objectively evaluate their performance.
Executive Summary
Ciprofloxacin demonstrates significantly greater potency across a broad range of pathogenic bacteria compared to this compound. While this compound, a metabolite isolated from the fungus Aspergillus flavus, has shown weak activity against Staphylococcus aureus, its efficacy is considerably lower than that of ciprofloxacin. Data on a related compound, Phomaligol A2, suggests a broader spectrum of activity, but still with higher Minimum Inhibitory Concentrations (MIC) than ciprofloxacin for most tested bacteria. This guide presents the available data, details the experimental methodologies for determining antibacterial activity, and provides a visual representation of the typical workflow.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes the available MIC data for this compound, a related compound Phomaligol A2, and ciprofloxacin against a panel of common pathogenic bacteria. It is important to note that the data for this compound is limited to its activity against Staphylococcus aureus. The data for Phomaligol A2 is included to provide a broader, albeit indirect, perspective on the potential antibacterial spectrum of phomaligol-related compounds.
| Bacterial Strain | This compound (μg/mL) | Phomaligol A2 (μg/mL) | Ciprofloxacin (μg/mL) |
| Staphylococcus aureus | 31.2[1][2] | - | ≤0.5 - >1024 |
| Escherichia coli | - | 64 - 128 | ≤0.06 - >1024 |
| Pseudomonas aeruginosa | - | 16 | 0.25 - >1024 |
| Enterococcus faecalis | - | 32 | 1 - 4 |
| Bacillus cereus | - | 64 - 128 | - |
| Listeria monocytogenes | - | 32 - 64 | - |
Note: The MIC values for ciprofloxacin can vary significantly depending on the specific strain and its resistance profile.
Experimental Protocols: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.
Principle
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.
Detailed Methodology
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound or ciprofloxacin) is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: A series of two-fold dilutions of the stock solution is prepared in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar (B569324) medium. A suspension of the bacteria is then prepared in a sterile saline or broth solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density.
-
Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Controls: Appropriate controls are included in each assay:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the bacteria can grow under the test conditions.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The inoculated microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Caption: Workflow for MIC determination using the broth microdilution method.
References
Phomaligol A vs. Dexamethasone: A Comparative Guide to Anti-Inflammatory Activity
A stark contrast in available data marks the anti-inflammatory profiles of the natural fungal metabolite, Phomaligol A, and the well-established synthetic corticosteroid, dexamethasone (B1670325). While dexamethasone's mechanisms and efficacy are extensively documented, research into the anti-inflammatory potential of this compound is currently nascent, with no direct comparative studies or specific data on its activity. This guide synthesizes the available experimental data to provide a comparative overview, highlighting the established profile of dexamethasone against the limited information available for a related phomaligol derivative.
Executive Summary
Dexamethasone is a potent anti-inflammatory agent with a well-characterized mechanism of action that involves the inhibition of key inflammatory pathways, including NF-κB and MAPK. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
In contrast, there is a significant lack of scientific literature on the anti-inflammatory properties of this compound. A study on related phomaligol compounds isolated from the marine-derived fungus Aspergillus flocculosus did not find significant anti-inflammatory activity for a newly identified derivative, deketo-phomaligol A, in a nitric oxide inhibition assay. However, another compound from the same study, identified as 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol (B13840), demonstrated moderate inhibition of NO production.
Due to the absence of data for this compound, this guide will present the known anti-inflammatory profile of dexamethasone and the limited data for the aforementioned phomaligol derivative as a proxy, underscoring the need for further investigation into the therapeutic potential of this compound.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data for a phomaligol derivative and dexamethasone on the inhibition of key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation |
| Phomaligol Derivative¹ | BV-2 (murine microglia) | LPS | 56.6 µM | [1][2] |
| Dexamethasone | J774 (murine macrophages) | LPS | Dose-dependent inhibition (0.1-10 µM) | [3][4][5] |
| Dexamethasone Conjugate² | Murine Macrophages | - | >25-fold lower than unconjugated | [6] |
¹Data for 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol from Choi et al. (2021). Deketo-phomaligol A showed no significant activity. ²Dexamethasone-monomethyl fumarate (B1241708) conjugate.
Table 2: Inhibition of Pro-Inflammatory Cytokines by Dexamethasone
| Cytokine | Cell Line | Stimulant | IC50 Value / Inhibition | Citation |
| TNF-α | THP-1 (human monocytes) | TNF-α | - | [7] |
| TNF-α | Endothelial Cells | TNF-α | Dose-dependent inhibition | [8] |
| TNF-α | RAW264.7 & BMDMs | LPS | Strong suppression | [9] |
| IL-1β | THP-1 (human monocytes) | TNF-α | 7 nM | [7] |
| IL-6 | Alveolar Macrophages (Bovine) | - | ~10⁻⁸ M | [10] |
| IL-6 | RAW264.9, Human Monocytes | LPS | 10⁻⁹ M to 10⁻⁶ M (10% to 90% inhibition) | [11] |
| IL-8 | Alveolar Macrophages (Human) | Basal | No significant inhibition in COPD patients | [12] |
Note: No data is available for the effect of this compound or its derivatives on TNF-α or IL-6 production.
Mechanisms of Anti-Inflammatory Action
Dexamethasone:
Dexamethasone exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The activated GR complex can modulate gene expression in two main ways:
-
Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This prevents the transcription of genes encoding inflammatory proteins like cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as IκBα (an inhibitor of NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). MKP-1 dephosphorylates and inactivates MAPKs like p38 and JNK, which are involved in inflammatory signaling.
The following diagram illustrates the inhibitory effect of dexamethasone on the NF-κB signaling pathway.
Caption: Dexamethasone inhibits NF-κB signaling by preventing nuclear translocation and DNA binding.
The following diagram illustrates the role of dexamethasone in modulating the MAPK signaling pathway.
Caption: Dexamethasone induces MKP-1, which inactivates p38 and JNK MAPKs.
This compound:
The mechanism of action for this compound is currently unknown. The study on related phomaligol derivatives did not investigate their effects on the NF-κB or MAPK signaling pathways.
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay (as described for the phomaligol derivative)
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., the phomaligol derivative) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL) to the wells. A control group with no LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10 minutes at room temperature.
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined from a dose-response curve.
The following diagram provides a general workflow for in vitro anti-inflammatory assays.
Caption: A typical workflow for evaluating the anti-inflammatory effects of compounds in vitro.
Conclusion
This comparative guide highlights the extensive knowledge of dexamethasone's anti-inflammatory properties and the significant gap in our understanding of this compound. Dexamethasone is a potent inhibitor of key inflammatory pathways and mediators, with its efficacy supported by a large body of experimental data. The limited available information on a related phomaligol derivative suggests that this class of compounds may possess anti-inflammatory activity, but further research is imperative. Specifically, studies are needed to isolate and test this compound in a range of anti-inflammatory assays, including its effects on pro-inflammatory cytokines and its underlying molecular mechanisms, to determine its potential as a therapeutic agent. For researchers and drug development professionals, dexamethasone remains a critical benchmark for anti-inflammatory activity, while this compound represents an unexplored area with potential for novel discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. | Semantic Scholar [semanticscholar.org]
- 6. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition by dexamethasone of interleukin-1 beta and interleukin-6 expression in alveolar macrophages from cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
A Comparative Analysis of the Cytotoxic Profiles of Phomaligol Derivatives and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Phomaligol derivatives and the widely-used chemotherapeutic agent, doxorubicin (B1662922). Due to the limited availability of public data on Phomaligol A, this comparison focuses on its structurally related compounds: deketo-phomaligol A, Phomaligol G, and Phomaligol H. The objective is to present available experimental data to inform future research and drug development endeavors.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for Phomaligol derivatives and doxorubicin against various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Cell Line | Compound | IC50 (µM) |
| Colon Cancer | ||
| HCT-15 | deketo-phomaligol A | 13.7 |
| HCT116 | Doxorubicin | 24.30 (µg/mL) |
| Gastric Cancer | ||
| NUGC-3 | deketo-phomaligol A | 20.5 |
| Lung Cancer | ||
| NCI-H23 | deketo-phomaligol A | 41.5 |
| A549 | Phomaligol G | 46.86 |
| A549 | Phomaligol H | 65.53 |
| A549 | Doxorubicin | 1.50 |
| H1299 | Phomaligol G | 51.87 |
| H1299 | Doxorubicin | 0.093 (93.86 nM) |
| Kidney Cancer | ||
| ACHN | deketo-phomaligol A | 28.6 |
| Prostate Cancer | ||
| PC-3 | deketo-phomaligol A | 25.3 |
| PC-3 | Doxorubicin | 8.00 |
| Breast Cancer | ||
| MDA-MB-231 | deketo-phomaligol A | 22.8 |
| MDA-MB-231 | Doxorubicin | 1.0 - 8.3 (µM) |
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (Phomaligol derivatives or doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for a cell-based cytotoxicity assay.
While the specific signaling pathways affected by this compound and its derivatives remain to be fully elucidated, cytotoxic compounds often induce apoptosis through intrinsic and extrinsic pathways.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Doxorubicin is known to exert its cytotoxic effects through multiple mechanisms.
Caption: Primary mechanisms of doxorubicin-induced cytotoxicity.
Conclusion
The available data indicates that Phomaligol derivatives exhibit moderate cytotoxic activity against a range of cancer cell lines. However, when compared to doxorubicin, a potent and widely used chemotherapeutic, the IC50 values for the tested Phomaligol derivatives are generally higher, suggesting lower potency. It is crucial to emphasize that this is not a direct comparison with this compound, and further research is warranted to isolate and evaluate the cytotoxic potential of this compound itself. The elucidation of its mechanism of action and signaling pathways will be vital in determining its potential as a novel anticancer agent. This guide serves as a foundational resource to encourage and direct future investigations into this promising class of natural compounds.
Validating the Molecular Target of Phomaligol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phomaligol A, a polyketide natural product isolated from marine-derived fungi, has garnered interest for its diverse biological activities. While preliminary studies have demonstrated its potential as an anti-inflammatory and cytotoxic agent, the specific molecular target of this compound remains to be definitively identified and validated. This guide provides an overview of the current understanding of this compound's bioactivity, outlines a comprehensive workflow for its molecular target validation, and compares the methodologies involved.
Current Understanding of this compound's Bioactivity
Initial in vitro studies have revealed that this compound and its derivatives exhibit several biological effects, suggesting potential therapeutic applications. The primary reported activities include:
-
Anti-Neuroinflammatory Effects: Phomaligol derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3][4] This suggests an interference with inflammatory signaling cascades. One study indicated that a related compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[4]
-
Cytotoxic Activity: Various Phomaligol derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including A549 (lung carcinoma), H1299 (non-small cell lung cancer), SK-BR-3 (breast cancer), and HCT116 (colorectal carcinoma).[5][6]
-
Antibacterial Activity: Some studies have also reported antibacterial properties of Phomaligol compounds.[7]
Despite these observations, the direct molecular interactions responsible for these cellular effects have not yet been elucidated. The identification and validation of a specific molecular target are crucial next steps in the development of this compound as a potential therapeutic agent.
Hypothetical Workflow for Molecular Target Validation of this compound
The following diagram illustrates a standard, comprehensive workflow for identifying and validating the molecular target of a bioactive compound like this compound.
Experimental Protocols for Target Validation
Below are detailed methodologies for key experiments in the target validation workflow.
Target Identification: Affinity Chromatography
This technique is used to isolate potential binding partners of this compound from a complex biological sample.
-
Protocol:
-
Immobilization of this compound: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads) without significantly affecting its bioactivity.
-
Preparation of Cell Lysate: Culture relevant cells (e.g., BV-2 microglia or A549 cancer cells) and prepare a total protein lysate.
-
Affinity Pull-down: Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
-
Functional Validation: Gene Knockdown using siRNA
This experiment aims to determine if the absence of the putative target protein recapitulates the phenotypic effects of this compound.
-
Protocol:
-
siRNA Transfection: Transfect the cells with small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein to reduce its expression. A non-targeting siRNA should be used as a control.
-
Verification of Knockdown: After a suitable incubation period, confirm the reduction in target protein expression by Western blotting or qRT-PCR.
-
Phenotypic Assay: Perform the relevant bioactivity assay (e.g., NO production assay for BV-2 cells or a cytotoxicity assay for A549 cells) on the knockdown and control cells.
-
Comparison with this compound Treatment: Compare the phenotypic effects of target protein knockdown with the effects of this compound treatment in wild-type cells. A similar phenotype supports the hypothesis that this compound acts through this target.
-
Comparative Data Summary
As the molecular target of this compound has not been validated, a direct comparison of its performance with other alternatives is not yet possible. However, once a target is identified (e.g., a specific kinase or enzyme in an inflammatory pathway), a comparative analysis can be performed. The following table provides a template for how such data could be presented.
Table 1: Hypothetical Comparison of this compound with a Known Inhibitor
| Parameter | This compound | Alternative Inhibitor (e.g., Compound X) |
| Binding Affinity (Kd) | To be determined | e.g., 10 nM |
| Enzymatic Inhibition (IC50) | To be determined | e.g., 50 nM |
| Cellular Potency (EC50) | To be determined | e.g., 200 nM |
| Selectivity | To be determined | e.g., High for target vs. other kinases |
| Mechanism of Action | To be determined | e.g., ATP-competitive |
Potential Signaling Pathway Involvement
Based on the observed inhibition of iNOS and COX-2 expression, this compound may interfere with the NF-κB signaling pathway, which is a key regulator of inflammation.
This proposed pathway suggests that this compound might exert its anti-inflammatory effects by inhibiting an upstream component of the NF-κB pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2. Further experimental validation is required to confirm this hypothesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Phomaligol A: A Comparative Cross-Validation Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, natural products derived from marine fungi have emerged as a promising frontier. Among these, Phomaligol A and its derivatives have garnered attention for their potential cytotoxic effects against various cancer cell types. This guide provides a comprehensive cross-validation of the effects of this compound and its analogues in different cancer cell lines, offering a comparative analysis with existing chemotherapeutic agents. This report is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Summary of Cytotoxic Effects
The cytotoxic activity of Phomaligol derivatives has been evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for comparison. The available data, summarized in the table below, indicates a varied spectrum of activity, suggesting that the efficacy of these compounds may be cell-line dependent.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Phomaligol G | A549 | Lung Carcinoma | 46.86[1] |
| H1299 | Lung Carcinoma | 51.87[1] | |
| Phomaligol H | A549 | Lung Carcinoma | 65.53[1] |
| deketo-Phomaligol A | HCT-15 | Colorectal Adenocarcinoma | 44.4 |
| NUGC-3 | Stomach Carcinoma | >100 | |
| NCI-H23 | Non-Small Cell Lung Cancer | 91.6 | |
| ACHN | Renal Cell Adenocarcinoma | >100 | |
| PC-3 | Prostate Adenocarcinoma | >100 | |
| MDA-MB-231 | Breast Adenocarcinoma | >100 | |
| Sporogen-AO 1 | A549 | Lung Carcinoma | 0.13[1] |
| H1299 | Lung Carcinoma | 0.78[1] | |
| SK-BR-3 | Breast Adenocarcinoma | 1.19[1] | |
| HCT116 | Colorectal Carcinoma | 1.32[1] |
Note: Data for deketo-Phomaligol A is derived from a single study and presented as GI50 values, which are comparable to IC50 values.
Mechanism of Action: Preliminary Insights
While comprehensive mechanistic studies on this compound are still emerging, preliminary investigations into related compounds suggest that the induction of apoptosis is a key mechanism of their anticancer activity. For instance, Sporogen-AO 1, a compound structurally related to the Phomaligol family, has been shown to induce apoptosis in HCT116 cells in a dose-dependent manner.[1] The apoptotic pathway is a critical target in cancer therapy, and compounds that can effectively trigger this programmed cell death cascade are of significant interest.
Further research is necessary to elucidate the precise signaling pathways modulated by this compound and its derivatives. Key areas of investigation would include the analysis of apoptosis-related proteins such as the Bcl-2 family and caspases, as well as the examination of effects on the cell cycle.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Phomaligol compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Phomaligol compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate changes in the expression of apoptosis-related proteins like Bcl-2 and caspases.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Path Forward
To clearly illustrate the research workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of this compound's anticancer effects.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion and Future Directions
The preliminary data on this compound and its analogues demonstrate their potential as a novel class of anticancer agents. The observed cytotoxic effects, particularly the potent activity of Sporogen-AO 1, warrant further investigation. Future research should focus on:
-
Comprehensive Screening: Evaluating this compound and a wider range of its derivatives against a larger, more diverse panel of cancer cell lines to identify specific cancer types that are most sensitive.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds, including a detailed analysis of their effects on the cell cycle and the intrinsic and extrinsic apoptotic pathways.
-
Comparative Efficacy: Conducting head-to-head studies comparing the efficacy of promising Phomaligol derivatives with standard-of-care chemotherapeutic drugs.
-
In Vivo Validation: Progressing the most potent and selective compounds to preclinical in vivo models to assess their therapeutic efficacy and safety profiles in a more complex biological system.
The findings presented in this guide offer a foundational understanding of the anticancer potential of this compound and its derivatives. Continued research in this area holds the promise of developing new and effective therapies for the treatment of cancer.
References
A Comparative Analysis of Phomaligol A and Its Derivatives from Various Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Phomaligol A, a polyketide metabolite, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are produced by several fungal species, and their therapeutic potential is an active area of research. This guide provides a comparative overview of this compound and its analogues isolated from different fungal strains, with a focus on their biological performance supported by experimental data.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic, anti-neuroinflammatory, and antibacterial activities of this compound and its derivatives isolated from various Aspergillus species. This data is crucial for comparing the potency of these compounds and understanding the influence of the producing fungal strain on their biological profile.
| Fungal Strain | Compound | Bioactivity Type | Assay | Result (IC50/MIC) | Reference |
| Aspergillus flavus BB1 | Phomaligol G | Cytotoxicity | A549 cell line | 46.86 µM | [1][2] |
| Cytotoxicity | H1299 cell line | 51.87 µM | [1][2] | ||
| Phomaligol H | Cytotoxicity | A549 cell line | 65.53 µM | [1][2] | |
| Aspergillus flocculosus | Compound 4 (a Phomaligol derivative) | Anti-neuroinflammatory | Nitric oxide (NO) production in LPS-induced BV-2 microglial cells | 56.6 µM | [3][4] |
| Aspergillus austwickii | Phomaligol J | Antibacterial | Staphylococcus aureus | 40 µg/mL (MIC) | [5] |
| Aspergillus flocculosus 01NT.1.1.5 | Phomaligol A2 | Antibacterial | Candida albicans | 16 µg/mL (MIC) | [6] |
| Antibacterial | Pseudomonas aeruginosa | 16 µg/mL (MIC) | [6] | ||
| Antibacterial | Streptococcus faecalis | 32 µg/mL (MIC) | [6] | ||
| Antibacterial | Listeria monocytogenes | 32-64 µg/mL (MIC) | [6] | ||
| Antibacterial | Bacillus cereus | 64-128 µg/mL (MIC) | [6] | ||
| Antibacterial | Escherichia coli | 64-128 µg/mL (MIC) | [6] |
Experimental Methodologies
The following sections detail the generalized experimental protocols for the key assays cited in the comparison table. These methodologies provide a framework for understanding how the bioactivity data was generated.
Fungal Cultivation and Metabolite Extraction
Objective: To culture the fungal strains and extract the secondary metabolites, including this compound and its derivatives.
Protocol:
-
Fungal Inoculation: The desired fungal strain (e.g., Aspergillus flavus, Aspergillus flocculosus) is inoculated onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar, Sabouraud Dextrose Broth).[7]
-
Incubation: The cultures are incubated at a controlled temperature (typically 25-28°C) for a specific period (e.g., 7-21 days) to allow for fungal growth and metabolite production.[7]
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc).[3][6]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.[3]
-
Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compounds.[3]
Structural Elucidation
Objective: To determine the chemical structure of the isolated compounds.
Protocol: The structures of this compound and its derivatives are typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.[3][4]
-
Optical Rotation and Electronic Circular Dichroism (ECD): To determine the absolute stereochemistry of the chiral centers.[3][4]
Cytotoxicity Assay (MTT Assay)
Objective: To assess the ability of the isolated compounds to inhibit the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., A549, H1299) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Anti-neuroinflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the potential of the compounds to reduce inflammation in microglial cells.
Protocol:
-
Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.[8]
-
LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO).[4][9]
-
Compound Treatment: The cells are pre-treated with the test compounds before or during LPS stimulation.[8]
-
Nitrite Quantification: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]
-
IC50 Calculation: The IC50 value, representing the concentration at which the compound inhibits NO production by 50%, is determined.[4]
Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Microdilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[10]
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under conditions suitable for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the isolation and bioactivity screening of this compound and its derivatives.
Caption: General workflow for the isolation, purification, and bioactivity screening of Phomaligol derivatives.
References
- 1. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aunj.journals.ekb.eg [aunj.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An OSMAC Strategy for the Production of Antimicrobial Compounds by the Amazonian Fungi Talaromyces pinophilus CCM-UEA-F0414 and Penicillium paxilli CCM-UEA-F0591 - PMC [pmc.ncbi.nlm.nih.gov]
Phomaligol A: A Comparative Analysis of Its Efficacy as a Natural Product Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomaligol A, a meroterpenoid isolated from the marine-derived fungus Aspergillus flocculosus, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the efficacy of this compound and its derivatives against other natural product inhibitors, focusing on their anti-inflammatory and cytotoxic activities. The information presented is supported by experimental data to aid researchers in evaluating its potential for further investigation and drug development.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Comparative Data on Nitric Oxide Inhibition
| Compound | Source | Cell Line | IC50 (µM) |
| Phomaligol Derivative (Compound 4) | Aspergillus flocculosus | BV-2 | 56.6[1][2] |
| Andrographolide | Andrographis paniculata | RAW 264.7 | 17.4[3] |
| Apigenin | Various Plants | RAW 264.7 | 23[4] |
| Luteolin | Various Plants | RAW 264.7 | 17.1 - 27[4][5] |
| Quercetin | Various Plants | RAW 264.7 | - |
| Wogonin | Scutellaria baicalensis | RAW 264.7 | 17[4] |
| Curcumin | Curcuma longa | BV-2 | 2.7 |
Note: A direct IC50 value for this compound was not found. The data for "Phomaligol Derivative (Compound 4)" is for 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol, isolated alongside this compound.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic potential of Phomaligol derivatives has been evaluated against various human cancer cell lines. This is a crucial aspect of drug development, particularly in the field of oncology. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Comparative Data on Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) |
| Phomaligol G | A549 (Lung) | 46.86 |
| H1299 (Lung) | 51.87 | |
| Phomaligol H | A549 (Lung) | 65.53 |
| Sporogen-AO 1 (related compound) | A549 (Lung) | 0.13 |
| HCT116 (Colon) | 1.32 | |
| SK-BR-3 (Breast) | 1.19 | |
| Trichodermol | HCT-116 (Colon) | 3.3 |
| PC-3 (Prostate) | 1.8 | |
| SK-Hep-1 (Liver) | 5.3 | |
| Curcumin | A549 (Lung) | 33-52 |
| Goniothalamin | A549 (Lung) | ~1.5 |
| MCF-7 (Breast) | ~0.6 | |
| HT29 (Colon) | ~2.0 |
Experimental Protocols
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and soluble breakdown product of nitric oxide.
Materials:
-
RAW 264.7 or BV-2 cells
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, other natural products) for 1-2 hours.
-
Stimulation: Induce nitric oxide production by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LPS-induced pro-inflammatory signaling pathway and potential points of inhibition.
Caption: Workflow for screening natural product inhibitors of inflammation and cytotoxicity.
Conclusion
This compound and its derivatives exhibit promising anti-inflammatory and cytotoxic activities. The available data suggests that these compounds warrant further investigation as potential therapeutic agents. The provided comparative data and experimental protocols serve as a valuable resource for researchers interested in exploring the potential of this compound and other natural product inhibitors in drug discovery and development. Further studies are necessary to elucidate the precise mechanisms of action and to establish a more comprehensive efficacy and safety profile for this compound itself.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phomaligol A
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety protocols, including the proper disposal of chemical reagents, is a cornerstone of responsible research. This document provides essential, step-by-step guidance for the safe handling and disposal of Phomaligol A, a bioactive fungal metabolite. Following these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
This compound, a polyoxygenated cyclohexenone derivative isolated from marine-derived fungi, has demonstrated antibacterial and cytotoxic activities. Due to its biological activity, it must be handled and disposed of as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
| Property | Value | Source/Justification |
| Molecular Formula | C₁₅H₂₂O₄ | Representative of the phomaligol class of compounds. |
| Appearance | White to off-white solid | Typical for purified small molecules. |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO | Common for polar organic compounds. |
| Stability | Stable under normal laboratory conditions | Assumed for routine handling. |
| Bioactivity | Antibacterial, Cytotoxic | Based on published research. |
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the disposal of this compound and contaminated materials.
Protocol 1: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse all contaminated glassware and equipment (e.g., spatulas, stir bars) three times with a suitable organic solvent in which this compound is soluble, such as ethanol or methanol.
-
Collect Rinsate: Collect the solvent rinsate in a designated hazardous waste container labeled "Halogen-Free Organic Solvent Waste".
-
Washing: After the initial solvent rinse, wash the glassware and equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware and equipment to air dry or place them in a drying oven.
Protocol 2: Disposal of Unused or Expired this compound
-
Original Container: If possible, dispose of the unused or expired this compound in its original container. Ensure the label is intact and legible.
-
Hazardous Waste Collection: Place the container in a designated satellite accumulation area for hazardous chemical waste.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound".
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration or other approved methods.
Protocol 3: Disposal of Contaminated Solid Waste
-
Segregation: Segregate all solid waste contaminated with this compound, including gloves, weigh paper, and pipette tips.
-
Waste Bagging: Place the contaminated solid waste in a designated, leak-proof hazardous waste bag.
-
Labeling: Clearly label the bag as "Hazardous Waste: Solid Waste Contaminated with this compound".
-
Containerization: Place the sealed bag into a rigid, labeled container for hazardous solid waste.
-
Waste Pickup: Arrange for collection by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound and associated laboratory waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for hazardous waste disposal. Always consult your institution's specific guidelines and the designated Environmental Health and Safety (EHS) office for any additional requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling Phomaligol A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds with limited safety data. Phomaligol A, a mycotoxin produced by certain fungi, presents potential hazards that necessitate rigorous safety protocols.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.
Hazard Assessment and Chemical Properties
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₆ | PubChem[7] |
| Molecular Weight | 284.30 g/mol | PubChem[7] |
| Appearance | Pale yellow oil (for a related compound) | MDPI[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Half-mask or Full-face Respirator with P100 (HEPA) and Organic Vapor Cartridges | Protects against inhalation of aerosols, fine powders, and volatile organic compounds (VOCs).[8][9][10] |
| Hands | Chemical-resistant gloves (Nitrile) | Double-gloving is recommended to prevent skin contact. Gloves must be inspected before use and disposed of after handling.[9][11] |
| Eyes | Safety goggles or a full-face respirator | Provides a seal around the eyes to protect against splashes and aerosols.[12][13] |
| Body | Disposable coveralls or a lab coat with long sleeves and closed front | Prevents contamination of personal clothing.[9][13] |
| Feet | Closed-toe shoes and disposable shoe covers | Protects against spills and prevents the spread of contamination.[12] |
Operational Plan for Handling this compound
A step-by-step approach ensures that all safety measures are in place before, during, and after handling the compound.
3.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound.
-
Pre-labeling: Clearly label all vials, tubes, and waste containers with the compound name and hazard symbols.
3.2. Handling:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Aliquoting: If working with a solid form, perform these tasks in the fume hood to minimize aerosol generation. Use anti-static weigh paper.
-
Solution Preparation: When dissolving in a solvent, add the solvent slowly to the compound to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (pipettes, spatulas) for this compound. Do not move contaminated items outside the designated area.
3.3. Post-Handling:
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), ensuring compatibility with the surface material.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then shoe covers, gown, eye protection, and finally the respirator).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.
4.2. Waste Disposal:
All waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[14][15][16] Do not mix with general laboratory waste.
Emergency Procedures
5.1. Spills:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.
-
Contain: If safe to do so, use a chemical spill kit to absorb the spill.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution.
-
Dispose: Collect all cleanup materials as hazardous waste.
5.2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the logical flow of operations from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two New Phomaligols from the Marine-Derived Fungus Aspergillus flocculosus and Their Anti-Neuroinflammatory Activity in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H20O6 | CID 124355663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Safety & PPE Products [nelsonjameson.com]
- 13. PPE & Personal Safety Equipment | Personal Protective Gear [globepestsolutions.com.au]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
